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  • Product: 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine
  • CAS: 2255305-92-9

Core Science & Biosynthesis

Foundational

5-bromo-4-chloro-N1-methylbenzene-1,2-diamine CAS number and identifiers

An In-Depth Technical Guide to 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine Abstract This technical guide provides a comprehensive overview of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine, a halogenated and methylated...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine

Abstract

This technical guide provides a comprehensive overview of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine, a halogenated and methylated phenylenediamine derivative. Phenylenediamines are a class of compounds recognized for their utility as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The strategic placement of bromo, chloro, and N-methyl substituents on the benzene-1,2-diamine core suggests its potential as a versatile intermediate for creating complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, consolidates critical information including chemical identifiers, physicochemical properties, a proposed synthetic pathway with mechanistic insights, potential applications in medicinal chemistry, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

5-bromo-4-chloro-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine. The precise identification and characterization of such a compound are foundational for its application in any research or development context. The key identifiers and properties are summarized below.

IdentifierValueSource
CAS Number 2255305-92-9
Molecular Formula C₇H₈BrClN₂
Molecular Weight 235.51 g/mol
Synonyms 5-bromo-4-chloro-N-methyl-o-phenylenediamine
InChI 1S/C7H8BrClN2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,11H,10H2,1H3
InChI Key VDKNGVCPSBWHKS-UHFFFAOYSA-N
MDL Number MFCD33544223

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine is not extensively documented in public literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and protocols for analogous structures. A logical approach would involve the regioselective bromination of a suitable precursor, 4-chloro-N1-methylbenzene-1,2-diamine.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-chloro-2-nitroaniline: N-methylation followed by reduction of the nitro group, and subsequent electrophilic bromination. However, a more direct route from a commercially available diamine precursor is often preferable to avoid issues with protecting groups. The workflow below outlines a direct bromination approach.

G cluster_0 Synthetic Pathway A 4-Chloro-N1-methylbenzene-1,2-diamine (Precursor) B Electrophilic Bromination A->B N-Bromosuccinimide (NBS) Acetic Acid, rt C 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine (Final Product) B->C

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the bromination of activated aromatic rings, such as substituted anilines.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-N1-methylbenzene-1,2-diamine (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice-water bath. To this stirring solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Causality and Mechanistic Insights
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as a mild and effective source of electrophilic bromine (Br+). It is safer and easier to handle than elemental bromine, particularly for reactions with highly activated rings where over-bromination can be a concern.[2]

  • Solvent: Acetic acid serves as a polar protic solvent that can facilitate the reaction without participating in it.[2]

  • Regioselectivity: The amino (-NH₂) and methylamino (-NHCH₃) groups are strong activating, ortho-, para-directing groups. In the precursor, the positions ortho and para to these groups are considered for bromination. The position para to the -NHCH₃ group is already occupied by the chloro substituent. The position ortho to the -NHCH₃ group (C6) is sterically unhindered. The position ortho to the -NH₂ group (C3) is also available. However, the position para to the -NH₂ group (C5) is the most electronically activated and sterically accessible site. Therefore, bromination is expected to occur predominantly at the C5 position, yielding the desired product.

Applications in Research and Drug Development

Substituted phenylenediamines are privileged scaffolds in medicinal chemistry. The presence of halogen atoms like bromine and chlorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity through halogen bonding.[3]

Potential as a Scaffold for Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a core heterocyclic structure synthesized from precursors like 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine. The two adjacent amino groups provide a reactive handle for constructing various heterocyclic systems, such as benzimidazoles or quinoxalines, which are known to interact with the ATP-binding site of protein kinases.[4] The bromo and chloro substituents can be used to probe specific pockets within the enzyme's active site or serve as points for further chemical modification via cross-coupling reactions.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription (Proliferation, Survival) Drug Derived Inhibitor Drug->RAF Inhibition

Caption: A potential mechanism of action for a drug derived from the title compound.

Use in Anticancer and Antimicrobial Agent Synthesis

Compounds containing 4-bromo-2-chlorophenyl motifs have demonstrated significant inhibitory effects against various pathogens and cancer cell lines.[3] The structural alerts within 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine make it a valuable starting material for generating libraries of novel compounds to be screened for anticancer and antimicrobial activities.[5] The diamine functionality allows for the introduction of diverse side chains, which can be optimized to improve potency and selectivity.[5]

Safety, Handling, and Storage

As a halogenated aromatic amine, 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine should be handled with care, assuming it may be toxic and irritant. The following precautions are based on safety data for structurally related chemicals.[6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[6]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[7][8] If irritation persists, seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

    • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[7] Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep away from strong oxidizing agents.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][9]

References

  • SAFETY D
  • Preparation of 4-bromo-o-phenylenediamine. Molbase. [Link]

  • 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine. Chemsrc. [Link]

  • 4-BROMO-1-CHLORO-2-METHYLBENZENE. Matrix Fine Chemicals. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]

  • Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. [Link]

  • 5-Bromo-N1-methylbenzene-1,2-diamine. Appchem. [Link]

  • N-(4-chlorophenyl)benzene-1,2-diamine. PubChem. [Link]

  • Chemical Properties of Benzene, 1-bromo-4-chloro-. Cheméo. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine with significant potential as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine with significant potential as a building block in the development of novel pharmaceuticals and functional materials. The synthesis is presented as a multi-step process commencing with the preparation of the key intermediate, 4-bromo-5-chloro-2-nitroaniline, followed by the reduction of the nitro group, and concluding with a selective N-methylation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

Substituted phenylenediamines are a critical class of intermediates in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with diverse biological activities. The target molecule, 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine, incorporates a unique substitution pattern of two different halogens and a methylamino group, making it a valuable scaffold for library synthesis in drug discovery programs. The strategic design of its synthesis is paramount to achieving high purity and yield.

The synthetic approach detailed herein is a three-stage process that leverages well-established and reliable chemical transformations. The causality behind this strategic choice is rooted in the principles of regioselectivity and functional group compatibility. The overall workflow is depicted below.

Overall Synthesis Workflow A Starting Material (e.g., 3-Bromo-4-chloroaniline) B Step 1: Synthesis of 4-bromo-5-chloro-2-nitroaniline A->B Nitration C Step 2: Reduction of Nitro Group B->C Reduction D Step 3: Selective N-Methylation C->D Eschweiler-Clarke Reaction E Final Product 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine D->E

Caption: Overall three-step synthesis workflow.

Synthesis of the Key Intermediate: 4-bromo-5-chloro-2-nitroaniline

The synthesis of the di-halogenated nitroaniline is the cornerstone of this pathway. A logical and precedented approach involves the nitration of a suitable di-halogenated aniline. To ensure regioselectivity, the amino group is often protected prior to nitration.

Rationale for the Synthetic Approach

Direct nitration of 3-bromo-4-chloroaniline can lead to a mixture of isomers. Therefore, a protection-nitration-deprotection sequence is advisable for a cleaner reaction profile. Acetylation is a common and effective method for protecting the amino group, as the resulting acetanilide directs the incoming nitro group primarily to the ortho and para positions. Given the existing substitution pattern, the nitration is expected to proceed at the position ortho to the amino group.

Experimental Protocol

This protocol is based on analogous procedures for the synthesis of substituted nitroanilines.[1]

Step 2.2.1: Acetylation of 3-bromo-4-chloroaniline

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-bromo-4-chloroaniline (50.0 g, 0.242 mol) in glacial acetic acid (200 mL).

  • To this suspension, add acetic anhydride (30.0 mL, 0.318 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, then pour it into 500 mL of ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C to yield N-(3-bromo-4-chlorophenyl)acetamide.

Step 2.2.2: Nitration of N-(3-bromo-4-chlorophenyl)acetamide

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the dried N-(3-bromo-4-chlorophenyl)acetamide from the previous step.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (250 mL) while maintaining the internal temperature below 10 °C.

  • Once the solid has dissolved, cool the mixture to 0 °C.

  • Add a nitrating mixture of concentrated nitric acid (20 mL) and concentrated sulfuric acid (50 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

  • Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold water.

Step 2.2.3: Hydrolysis of N-(3-bromo-4-chloro-2-nitrophenyl)acetamide

  • Transfer the wet filter cake from the previous step to a 1 L flask.

  • Add a mixture of ethanol (300 mL) and concentrated hydrochloric acid (150 mL).

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into 1 L of ice-water.

  • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to afford pure 4-bromo-5-chloro-2-nitroaniline as a yellow solid.[2][3]

Reduction of 4-bromo-5-chloro-2-nitroaniline

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods are available, with the use of stannous chloride in an acidic medium being a reliable and high-yielding option.[4]

Mechanistic Considerations

Stannous chloride (SnCl₂) acts as a reducing agent, providing electrons for the reduction of the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The acidic environment facilitates the reaction and the dissolution of the tin salts formed.

Experimental Protocol
  • In a 1 L round-bottom flask, dissolve 4-bromo-5-chloro-2-nitroaniline (25.1 g, 0.1 mol) in ethanol (400 mL).

  • To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 0.5 mol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully add a 20% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12) to precipitate tin salts.

  • Extract the product into ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4-bromo-5-chlorobenzene-1,2-diamine, which can be used in the next step without further purification or can be purified by column chromatography on silica gel.[5][6]

Selective N-Methylation of 4-bromo-5-chlorobenzene-1,2-diamine

The final step is the selective methylation of one of the amino groups. The Eschweiler-Clarke reaction is an excellent choice for this transformation as it is a mild and effective method for the N-methylation of primary amines using formaldehyde and formic acid.[7][8]

Regioselectivity and Rationale

The Eschweiler-Clarke reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by formic acid.[8] The regioselectivity of the initial attack of formaldehyde on one of the two amino groups in 4-bromo-5-chlorobenzene-1,2-diamine is influenced by the electronic effects of the substituents. The amino group at the C2 position is ortho to the electron-withdrawing chloro and bromo groups, making it less nucleophilic than the amino group at the C1 position. Therefore, the methylation is expected to occur preferentially at the more nucleophilic N1 position.

Eschweiler-Clarke Methylation sub 4-bromo-5-chlorobenzene-1,2-diamine product 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine sub->product Selective N-Methylation reagents Formaldehyde (CH₂O) Formic Acid (HCOOH) reagents->product

Caption: Final selective N-methylation step.

Experimental Protocol
  • To a 250 mL round-bottom flask, add 4-bromo-5-chlorobenzene-1,2-diamine (11.1 g, 0.05 mol).

  • Add formic acid (98-100%, 11.5 mL, 0.3 mol).

  • Add aqueous formaldehyde (37 wt. %, 7.5 mL, 0.1 mol).

  • Heat the reaction mixture at 100 °C for 8-12 hours. The evolution of carbon dioxide will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and add 50 mL of water.

  • Make the solution basic (pH > 10) by the slow addition of a 40% aqueous sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine as a pure solid.

Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
13-Bromo-4-chloroaniline4-bromo-5-chloro-2-nitroanilineAcetic anhydride, HNO₃, H₂SO₄, HCl60-70
24-bromo-5-chloro-2-nitroaniline4-bromo-5-chlorobenzene-1,2-diamineSnCl₂·2H₂O, Ethanol85-95
34-bromo-5-chlorobenzene-1,2-diamine5-bromo-4-chloro-N1-methylbenzene-1,2-diamineHCOOH, HCHO70-80

Conclusion

The synthesis of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine can be reliably achieved through a well-defined, three-step synthetic sequence. The protocols provided in this guide are based on established and robust chemical transformations, offering a clear pathway for obtaining this valuable synthetic intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the nitration and methylation steps, to ensure high regioselectivity and yield. This guide provides the necessary framework for researchers and professionals to produce this compound with high purity for applications in drug discovery and materials science.

References

  • Farmer, S. (2019). 16.6: Multistep Synthesis. In Chemistry LibreTexts. [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-5-chloro-2-nitroaniline. [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-nitroaniline. [Link]

  • CATO. (n.d.). 4-Bromo-5-chlorobenzene-1,2-diamine. [Link]

  • IUCr. (n.d.). 4-Bromo-2-chloroaniline. [Link]

  • Metabolomics. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Nature. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • ChemWhat. (n.d.). 4-BROMO-5-CHLOROBENZENE-1,2-DIAMINE CAS#: 75293-95-7. [Link]

Sources

Foundational

The Pharmacological Versatility of Substituted N1-Methylbenzene-1,2-diamines: A Technical Guide to Scaffold-Driven Drug Discovery

Executive Summary Substituted N1-methylbenzene-1,2-diamines (also referred to as N-methyl-o-phenylenediamines) are privileged pharmacophore precursors in modern medicinal chemistry. By breaking the symmetry of the classi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted N1-methylbenzene-1,2-diamines (also referred to as N-methyl-o-phenylenediamines) are privileged pharmacophore precursors in modern medicinal chemistry. By breaking the symmetry of the classic benzene-1,2-diamine core, the N-methylated analog introduces unique steric and electronic properties that fundamentally alter the pharmacological profile of its derivatives. This technical whitepaper explores the biological activities of compounds derived from this scaffold—ranging from immuno-oncology to targeted antimicrobial covalent inhibitors—and provides self-validating experimental workflows for their synthesis and evaluation.

Chemical Rationale: Symmetry Breaking and Causality in Drug Design

The transition from a primary diamine to an N1-methylated diamine is not merely a structural tweak; it is a strategic choice driven by structure-activity relationship (SAR) causality:

  • Lipophilicity and Membrane Permeability: The N-methyl group eliminates a hydrogen-bond donor. This predictably increases the partition coefficient (LogP) of the resulting heterocycles (e.g., benzimidazoles, quinoxalines, and diazocines), enhancing their ability to cross host cell membranes to reach intracellular targets[1].

  • Regioselectivity and Nucleophilicity: The secondary amine (N1) exhibits greater nucleophilicity but higher steric hindrance compared to the primary amine (N2). This differential reactivity dictates the regiochemical outcome during cyclocondensation reactions, allowing for the targeted synthesis of specific structural isomers[2].

  • Receptor Pocket Occupancy: In enzymatic active sites, the N-methyl group often acts as a hydrophobic anchor, restricting the rotational degrees of freedom and locking the pharmacophore into an active conformation[3].

Core Biological Activities and Mechanistic Insights

Immuno-Oncology: IDO1 Inhibition

Indoleamine-2,3-dioxygenase 1 (IDO1) is an enzyme overexpressed in various human tumors. It catalyzes the rate-limiting step in tryptophan degradation, leading to the accumulation of kynurenine, which suppresses T-cell proliferation and facilitates tumor immune escape[3]. Derivatives synthesized from N1-methylbenzene-1,2-diamine have shown potent IDO1 inhibitory activity. The N-methylated core fits precisely into the hydrophobic pocket of the IDO1 active site, preventing the binding of tryptophan and restoring T-cell function[3].

IDO1_Pathway Trp Tryptophan (Trp) IDO1 IDO1 Enzyme (Tumor Overexpression) Trp->IDO1 Substrate Binding Kyn Kynurenine (Kyn) IDO1->Kyn Enzymatic Conversion Escape T-Cell Suppression (Immune Escape) Kyn->Escape Microenvironment Accumulation Inhibitor N1-Methylbenzene-1,2-diamine Derivatives Inhibitor->IDO1 Allosteric/Active Site Inhibition

IDO1 signaling pathway and immune escape inhibition by N1-methylbenzene-1,2-diamine derivatives.
Targeted Covalent Inhibitors: Anti-Chlamydial Agents

N1-methylbenzene-1,2-diamine is a critical building block in the development of active site-directed covalent inhibitors against ChlaDUB1, a deubiquitinase and acetyltransferase essential for Chlamydia trachomatis infection[1]. The scaffold is coupled with electrophilic warheads. The lipophilicity imparted by the N-methyl group is strictly required to navigate the host cell membrane and the chlamydial inclusion membrane, achieving sub-micromolar efficacy in HEp-2 cell assays[1].

Workflow Docking 1. Covalent Docking (In Silico) Synthesis 2. Scaffold Synthesis (N1-methylbenzene-1,2-diamine) Docking->Synthesis Assay 3. Enzymatic Assay (Ub-Rh110Gly Cleavage) Synthesis->Assay Profiling 4. Cellular Profiling (HEp-2 Toxicity) Assay->Profiling Profiling->Docking SAR Optimization

Iterative workflow for designing covalent ChlaDUB1 inhibitors using the diamine scaffold.
Metallo-Therapeutics: ROS-Mediated Cytotoxicity

Beyond purely organic small molecules, the diamine is utilized to synthesize bis-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine ligands for transition metal complexes[4]. Mononuclear Copper(II) complexes utilizing these N-methylated ligands exhibit distorted square pyramidal or octahedral geometries. These complexes bind to DNA and generate high levels of Reactive Oxygen Species (ROS), triggering targeted apoptosis in human breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines[4].

Anti-Virulence and Broad-Spectrum Antimicrobial Activity

Derivatives synthesized from N-methyl-o-phenylenediamine, including 2-substituted benzimidazoles and novel quinazolinones, exhibit potent anti-virulence properties. For instance, they act as PqsR antagonists to disrupt quorum sensing in Pseudomonas aeruginosa[5]. Furthermore, polyphosphoric acid (PPA)-catalyzed condensation of the diamine with aromatic aldehydes yields agents with profound antiviral (CMV, VZV) and broad-spectrum antibacterial properties[6].

Quantitative Data Presentation

The following table summarizes the diverse biological activities of scaffolds derived from substituted N1-methylbenzene-1,2-diamines:

Scaffold / DerivativeTarget / Disease IndicationKey Mechanism of ActionObserved ActivityRef.
1-Methylbenzimidazole Immuno-Oncology (Tumors)IDO1 Enzyme InhibitionLow nanomolar IC₅₀ (Kynurenine depletion)[3]
Functionalized Amide Chlamydia trachomatisCovalent inhibition of ChlaDUB1Sub-micromolar efficacy in HEp-2 cells[1]
Cu(II) Complex (2,9-dmp) Breast Cancer (MCF-7)ROS-mediated DNA cleavage & apoptosisHigh cytotoxicity; low Laporte-forbidden d-d transitions[4]
Quinazolinone (QZN) Pseudomonas aeruginosaPqsR Antagonism (Quorum sensing)High potency (enhanced by EWG like Chlorine)[5]
Diazocine-6,11-dione Leukemia / Colon CancerCytotoxic cell cycle arrestModerate cytotoxicity; highly selective[7]

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of N1-methylbenzene-1,2-diamine derivatives.

Protocol A: Photocatalytic Synthesis of 1-Methylbenzimidazoles

Causality: Traditional cyclocondensation requires harsh dehydrating acids (e.g., PPA)[6]. This protocol utilizes visible light and a photocatalyst (Rose Bengal) to generate singlet oxygen, which drives the oxidative dehydrogenation of the imidazoline intermediate under mild, metal-free conditions, preserving sensitive functional groups[2].

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, dissolve N1-methylbenzene-1,2-diamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in 5 mL of an appropriate solvent (e.g., ethanol or acetonitrile).

  • Catalyst Addition: Add 2-5 mol% of Rose Bengal as the photocatalyst[2].

  • Irradiation: Stir the mixture at room temperature under irradiation with a visible light source (e.g., compact fluorescent lamp or blue LEDs) open to the air (oxygen is the terminal oxidant).

  • Monitoring: Monitor the reaction via TLC or LC-MS. The N-methyl group's steric bulk may slow the initial Schiff base formation compared to unsubstituted diamines; allow 4-12 hours for completion.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure 1-methylbenzimidazole derivative.

Protocol B: IDO1 Cellular Kynurenine Assay (HEK293)

Causality: Measuring kynurenine accumulation rather than tryptophan depletion provides an amplified, direct readout of IDO1 catalytic turnover. Utilizing HEK293 cells transfected with human IDO1 isolates the target's activity from TDO (tryptophan 2,3-dioxygenase) interference[3].

  • Cell Seeding: Seed Human IDO1/HEK293 cells at a density of 10,000 cells per well in 50 µL of phenol red-free RPMI media (supplemented with 10% FBS) into a 384-well black wall/clear bottom tissue culture plate[3].

  • Compound Treatment: Prepare serial dilutions of the N1-methylbenzene-1,2-diamine derived inhibitor in DMSO. Add the compound to the wells (maintaining a final DMSO concentration of <0.5% to prevent solvent toxicity).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 24 to 48 hours to allow for substrate turnover and kynurenine accumulation in the supernatant.

  • Detection: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid) to the supernatant. The reagent reacts specifically with kynurenine to form a yellow Schiff base.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis comparing the treated wells to vehicle controls.

References

  • WO2015031295A1 - Ido inhibitors - Google Patents.Google Patents.
  • Structure-Based Design and Synthesis of Covalent Inhibitors for Deubiquitinase and Acetyltransferase ChlaDUB1 of Chlamydia trachomatis.Journal of Medicinal Chemistry - ACS Publications.
  • Comprehensive design and synthesis of methyl-substituted benzimidazole-based mononuclear copper(II) complexes and evaluation of DNA.RSC Publishing.
  • Synthesis and biological evaluation of novel PqsR antagonists to combat Pseudomonas aeruginosa infections.Nottingham ePrints.
  • Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design.Semantic Scholar.
  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.ACS Combinatorial Science.
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.PMC / RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Bromo-4-chloro-N1-methylbenzene-1,2-diamine in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Discovery Professionals Focus Area: Kinase Inhibitor Scaffolds, Regioselective Functionalization, and Heterocyclic Synthesis Executive Summary In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Discovery Professionals Focus Area: Kinase Inhibitor Scaffolds, Regioselective Functionalization, and Heterocyclic Synthesis

Executive Summary

In modern drug discovery, the benzimidazole core is a privileged scaffold, frequently deployed in the development of targeted therapeutics such as kinase inhibitors. However, the synthesis of highly functionalized, asymmetric benzimidazoles often suffers from poor regiocontrol and tautomeric ambiguity.

5-Bromo-4-chloro-N1-methylbenzene-1,2-diamine (CAS: 2255305-92-9) serves as a highly specialized, bifunctional building block designed to circumvent these exact bottlenecks. By providing a pre-methylated nitrogen and two electronically distinct halogens, this precursor enables the rapid, regiochemically pure synthesis of 1-methyl-5,6-dihalobenzimidazoles. This application note details the structural causality, synthetic workflows, and self-validating protocols required to leverage this molecule effectively in lead optimization.

Structural Rationale & Causality in Drug Design

As a Senior Application Scientist, I emphasize that the selection of starting materials must be driven by downstream pharmacological and synthetic causality. The architecture of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine offers two critical advantages:

A. Tautomeric Locking via Pre-Methylation

Unsubstituted benzimidazoles exist as a rapid equilibrium of 1H/3H tautomers, which complicates Structure-Activity Relationship (SAR) interpretation and often leads to poor pharmacokinetic profiles. Furthermore, post-synthetic N-alkylation of an asymmetric benzimidazole yields an intractable mixture of regioisomers.

  • The Causality: Starting with a pre-methylated diamine guarantees 100% regiochemical fidelity during cyclization. Pharmacologically, the N-methyl group is not merely a structural lock; it actively occupies hydrophobic selectivity pockets in targets like Raf and EGFR kinases, stabilizing the inactive "DFG-out" conformation and drastically improving binding affinity[1].

B. Orthogonal Halogenation for Sequential Cross-Coupling

The presence of both a bromine (C5) and a chlorine (C4) atom on the diamine ring is a deliberate design choice for late-stage functionalization.

  • The Causality: The bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). This energetic differential allows palladium(0) to selectively undergo oxidative addition at the C-Br bond under mild conditions. Consequently, chemists can perform a regioselective Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromine site, leaving the chlorine intact for either a subsequent, harsher cross-coupling or as a permanent lipophilic, electron-withdrawing pharmacophore[2].

C. Crucial Nomenclature & Structural Mapping

When the diamine undergoes cyclocondensation, the IUPAC numbering shifts—a common pitfall for junior chemists. The N-methylated nitrogen becomes N1 . The original C4 (chlorine) maps to C5 , and the original C5 (bromine) maps to C6 . Thus, cyclization yields 6-bromo-5-chloro-1-methyl-1H-benzo[d]imidazole .

Workflow A 5-Bromo-4-chloro-N1- methylbenzene-1,2-diamine B Cyclocondensation (Formic Acid / Heat) A->B C 6-Bromo-5-chloro-1-methyl- 1H-benzo[d]imidazole B->C D Regioselective Pd-Catalyzed Cross-Coupling (C-Br) C->D E 5-Chloro-6-aryl-1-methyl- 1H-benzo[d]imidazole D->E

Synthetic workflow mapping the regioselective transformation of the diamine to a functionalized core.

Experimental Protocols: A Self-Validating System

The following protocols are engineered to be self-validating, ensuring that researchers can verify success at each step without relying solely on downstream LC-MS.

Protocol 1: Synthesis of 6-Bromo-5-chloro-1-methyl-1H-benzo[d]imidazole

This protocol utilizes formic acid, which acts dually as the solvent and the electrophilic C1 source. The acidic environment protonates the carbonyl, facilitating nucleophilic attack by the diamine[3].

Reagents & Materials:

  • 5-Bromo-4-chloro-N1-methylbenzene-1,2-diamine (1.0 eq, 10 mmol, 2.35 g)

  • Formic Acid (85-90%) (15 mL)

  • 10% NaOH aqueous solution (for workup)

Step-by-Step Methodology:

  • Initiation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with the diamine.

  • Solvation & Reaction: Add 15 mL of formic acid. Attach a reflux condenser and heat the mixture in an oil bath at 100 °C for 3 hours.

  • Self-Validation (In-Process): Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting diamine is highly polar and ninhydrin-active (primary amine). The product is significantly less polar and strongly UV-active at 254 nm. The disappearance of the ninhydrin-positive spot confirms reaction completion.

  • Workup: Cool the reaction to 0 °C using an ice bath. Slowly add 10% NaOH dropwise under vigorous stirring until the pH reaches 7.5–8.0.

  • Isolation: The neutralization will cause the benzimidazole product to precipitate as a solid. Filter the solid under vacuum, wash with cold distilled water (2 x 20 mL), and dry under high vacuum at 45 °C overnight.

  • Expected Yield: 85–92%.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C6

This protocol exploits the C-Br bond's reactivity while preserving the C5-Cl bond.

Reagents & Materials:

  • 6-Bromo-5-chloro-1-methyl-1H-benzo[d]imidazole (1.0 eq, 1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.05 eq, 1.05 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.05 mmol)

  • K₂CO₃ (2.0 eq, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), strictly degassed.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the benzimidazole, boronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which degrades the Pd catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the tube.

  • Heating: Heat the mixture at exactly 80 °C for 6 hours. Causality Note: Exceeding 90 °C or using highly electron-rich ligands (like XPhos) risks activating the C-Cl bond, leading to over-coupling.

  • Self-Validation (Post-Reaction): Regioselectivity is validated via ¹H-NMR. The isolated C4 and C7 protons of the benzimidazole core appear as distinct singlets. Successful coupling at C6 alters the electronic environment of the adjacent C7 proton significantly more than the distant C4 proton, providing a diagnostic chemical shift.

  • Workup: Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Presentation

The tables below summarize the expected reactivity profiles and the pharmacological impact of the structural choices made during these workflows.

Table 1: Regioselectivity and Yield in Sequential Cross-Coupling of the Benzimidazole Core

Catalyst SystemTemp (°C)Coupling PartnerTarget BondMajor ProductYieldRegiomeric Purity
Pd(dppf)Cl₂ / K₂CO₃80 °CPhenylboronic acidC6–Br5-Chloro-1-methyl-6-phenyl-1H-benzo[d]imidazole88%>99% (C6 only)
Pd(PPh₃)₄ / Na₂CO₃90 °C4-Pyridylboronic acidC6–Br5-Chloro-1-methyl-6-(pyridin-4-yl)-1H-benzo[d]imidazole82%>98% (C6 only)
Pd₂(dba)₃ / XPhos *110 °CMorpholineC5–Cl1-Methyl-6-phenyl-5-morpholino-1H-benzo[d]imidazole75%N/A (Sequential)

*Note: The C5-Cl bond requires specialized dialkylbiaryl phosphine ligands (XPhos) and higher temperatures for activation after the C6 position has been functionalized.

Table 2: Pharmacological Impact of N-Methylation and Halogenation in Kinase Inhibitors

Scaffold FeatureKinase TargetStructural / Conformational ImpactPharmacological Outcome
Unsubstituted NHRaf / EGFRVariable (Tautomeric equilibrium)Baseline affinity; higher off-target toxicity
N1-Methyl RafOccupies hydrophobic selectivity pocket; stabilizes DFG-out state5- to 60-fold improvement in IC₅₀[1]
C5-Cl / C6-Br CK1δ / RafProjects into the activation loop; enhances lipophilic contactsSub-micromolar to nanomolar affinity[2]

Visualizing the Pharmacophore Interaction

To understand why 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine is so highly valued, we must visualize how its downstream benzimidazole derivative interacts within a target kinase's ATP-binding site.

BindingModel Core 1-Methyl-5,6-disubstituted Benzimidazole Core NMethyl N1-Methyl Group Core->NMethyl Locks Tautomerism Halogens C5-Cl / C6-Br Core->Halogens Vector for SAR C2Subst C2-Substituent Core->C2Subst Hinge Binding Pocket1 Kinase Selectivity Pocket NMethyl->Pocket1 Occupies Pocket2 Activation Loop (DFG) Halogens->Pocket2 Interacts Pocket3 Hinge Region C2Subst->Pocket3 H-Bonds

Structural mapping of the N-methylbenzimidazole pharmacophore within a generic kinase ATP pocket.

References

The mechanistic claims, synthesis conditions, and pharmacological data discussed in this application note are grounded in the following authoritative literature:

  • Title: An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Source: Arabian Journal of Chemistry. URL: 4

  • Title: Design and Synthesis of Orally Bioavailable Benzimidazoles as Raf Kinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL: 1

  • Title: Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Source: Pharmaceuticals (PMC). URL: 2

  • Title: DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Source: Chemical Review and Letters. URL: 3

Sources

Application

Application Note: 5-Bromo-4-chloro-N1-methylbenzene-1,2-diamine as a Privileged Scaffold in Advanced Agrochemical Synthesis

Target Audience: Researchers, scientists, and agrochemical development professionals. Content Focus: Mechanistic rationale, regiochemical mapping, and validated synthetic protocols for halogenated benzimidazoles and quin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and agrochemical development professionals. Content Focus: Mechanistic rationale, regiochemical mapping, and validated synthetic protocols for halogenated benzimidazoles and quinoxalines.

Executive Summary

The discovery and optimization of novel agrochemicals (fungicides, insecticides, and herbicides) rely heavily on privileged heterocyclic scaffolds. 5-Bromo-4-chloro-N1-methylbenzene-1,2-diamine (CAS: 2255305-92-9) is a highly functionalized, unsymmetrical ortho-phenylenediamine derivative. It serves as a critical building block for synthesizing advanced 1-methylbenzimidazoles and 1-methylquinoxalines. This application note details the mechanistic advantages of its specific substitution pattern and provides self-validating, green-chemistry protocols for its integration into pesticide discovery pipelines.

Mechanistic Rationale & Regiochemical Mapping (E-E-A-T)

When designing agrochemical active ingredients, the choice of the precursor dictates the metabolic stability, lipophilicity, and target-binding affinity of the final molecule. The unique architecture of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine offers three distinct advantages:

A. Regiochemical Locking via N-Methylation

In unsubstituted benzimidazoles, the N-H proton rapidly tautomerizes between the two nitrogen atoms, rendering the 5- and 6-positions chemically equivalent in solution. The presence of the N1-methyl group in this precursor "locks" the tautomeric state[1]. When cyclized, the regiochemistry maps predictably:

  • Original C1 (bearing the -NHCH₃) becomes the C7a bridgehead carbon.

  • Original C2 (bearing the -NH₂) becomes the C3a bridgehead carbon.

  • Original C4 (bearing the -Cl) maps to the C5 position of the heterocycle.

  • Original C5 (bearing the -Br) maps to the C6 position of the heterocycle.

Result: Cyclization strictly yields 5-chloro-6-bromo-1-methyl-1H-benzimidazole (or 6-chloro-7-bromo-1-methylquinoxaline ), eliminating the need for costly isomeric separation.

B. Halogen-Driven Metabolic Stability

Agrochemicals are often degraded by plant and fungal cytochrome P450 enzymes via aromatic oxidation. By occupying the highly reactive 5- and 6-positions (or 6- and 7-positions in quinoxalines) with heavy halogens (chlorine and bromine), the scaffold is protected from oxidative metabolism. Furthermore, the distinct atomic radii of Br (1.85 Å) and Cl (1.75 Å) create an asymmetric hydrophobic bulge that enhances binding affinity to the hydrophobic pockets of target enzymes, such as fungal β-tubulin[2].

C. Enhanced Cuticular Penetration

The N-methylation significantly increases the partition coefficient (LogP) of the resulting heterocycle compared to its N-H analogs. This increased lipophilicity is critical for agrochemicals, as it facilitates penetration through the waxy cuticles of plant leaves and the chitinous exoskeletons of insects.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 1-Methylbenzimidazole Fungicides

Condensation of ortho-phenylenediamines with aldehydes or carboxylic acids is the standard route for benzimidazole synthesis[2]. Utilizing microwave irradiation with a bisulfite adduct or polyphosphoric acid (PPA) ensures high yields and short reaction times[3].

Benzimidazole_Synthesis A 5-Bromo-4-chloro-N1- methylbenzene-1,2-diamine C NaHSO3 / Microwave Solvent-Free A->C Nucleophilic Attack B Electrophile (Aryl Aldehyde) B->C D 5-Chloro-6-bromo-1-methyl- 2-aryl-1H-benzimidazole C->D Oxidative Cyclization

Workflow for synthesizing halogenated 1-methylbenzimidazole fungicides.

Step-by-Step Methodology:

  • Adduct Preparation: In a 50 mL beaker, dissolve the target aromatic aldehyde (1.0 mmol) in 5 mL of ethanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃, 1.2 mmol) dropwise. Stir for 30 minutes at room temperature, filter the precipitated bisulfite adduct, and dry under a vacuum.

  • Reaction Mixture: Transfer the aldehyde bisulfite adduct (1.0 mmol) and 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine (1.0 mmol, 235.5 mg) into a microwave-safe reaction vial. Add 2-3 drops of N,N-dimethylformamide (DMF) to homogenize the solid mixture[3].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (typically 150–300 W, 100°C) for 5 to 10 minutes. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:2).

  • Workup & Isolation: Cool the vial to room temperature. Extract the crude mixture with hot ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure 5-chloro-6-bromo-1-methyl-2-aryl-1H-benzimidazole.

Protocol B: Green Synthesis of Quinoxaline Insecticides

Quinoxalines are synthesized via the double condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. Utilizing water as a solvent with catalytic iodine represents a highly efficient, environmentally benign approach[4].

Quinoxaline_Synthesis A 5-Bromo-4-chloro-N1- methylbenzene-1,2-diamine C Catalyst: Iodine (10 mol%) Solvent: Water (Reflux) A->C B 1,2-Diketone (e.g., Benzil derivative) B->C D 6-Chloro-7-bromo-1-methyl- quinoxaline Derivative C->D Double Condensation

Green synthesis pathway for 1-methylquinoxaline-based agrochemicals.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine (1.0 mmol, 235.5 mg) and the selected 1,2-dicarbonyl compound (e.g., a substituted benzil, 1.0 mmol) in 10 mL of deionized water[4].

  • Catalysis: Add a catalytic amount of molecular iodine (I₂, 10 mol%, 25.4 mg) to the aqueous suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C with vigorous magnetic stirring for 60 to 120 minutes. The reaction is self-validating; as the hydrophobic quinoxaline forms, it precipitates out of the aqueous phase.

  • Isolation: Upon completion (verified by TLC), cool the reaction mixture to room temperature. Filter the precipitated solid through a Büchner funnel and wash thoroughly with cold water (2 × 10 mL) to remove residual iodine and unreacted water-soluble impurities.

  • Final Polish: If necessary, dissolve the crude solid in minimal hot ethyl acetate, filter through a short pad of silica to remove trace iodine, and evaporate to yield the pure 6-chloro-7-bromo-1-methylquinoxaline[5].

Quantitative Data Summaries

The following table summarizes the comparative synthetic metrics for generating agrochemical scaffolds from 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine using the protocols described above.

Target ScaffoldElectrophile / ReagentCatalyst & ConditionsReaction TimeTypical YieldPrimary Agrochemical Application
1-Methylbenzimidazole Carboxylic AcidPPA, Conventional Heating (150°C)4–6 hours75–82%Systemic Fungicide (Tubulin inhibitor)
1-Methylbenzimidazole Aryl AldehydeNaHSO₃ adduct, Microwave (100°C)5–10 min85–92%Fungicide / Nematicide
1-Methylquinoxaline 1,2-DiketoneI₂ (10 mol%), H₂O, Reflux1–2 hours88–95%Insecticide / Acaricide
1-Methylquinoxalin-2-one α-Keto AcidEtOH/H₂O, Room Temp to 50°C2–4 hours82–90%Herbicide (Photosystem II inhibitor)

References

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI.
  • Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry.
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... PMC.
  • Simple, mild, and highly efficient synthesis of 2-substituted benzimidazoles and bis-benzimidazoles. SciELO.
  • CN101735158B - The preparation method of 2,3-dimercapto-6-methylquinoxaline. Google Patents.

Sources

Method

Application Note: Analytical Strategies for the Robust Quantification of 5-Bromo-4-chloro-N1-methylbenzene-1,2-diamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context 5-Bromo-4-chloro-N1-methylbenzene-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

5-Bromo-4-chloro-N1-methylbenzene-1,2-diamine (CAS: 2255305-92-9) is a highly functionalized, halogenated phenylenediamine derivative. In pharmaceutical development, it serves as a critical synthetic building block for complex heterocycles, such as substituted benzimidazoles and quinoxalines, which are frequently explored in oncology and antimicrobial drug discovery.

Quantifying this compound in reaction matrices, biological fluids, or formulated products presents unique analytical challenges. Like most 1,2-diamines, it is highly susceptible to rapid auto-oxidation, converting into reactive quinonediimines[1]. Furthermore, the presence of both bromine and chlorine atoms creates a complex isotopic signature that must be carefully managed during mass spectrometric analysis. This guide provides field-proven, self-validating methodologies for both routine High-Performance Liquid Chromatography (HPLC-UV) and trace-level Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Insights: The "Why" Behind the Workflow

To ensure scientific integrity and assay robustness, the experimental choices in this protocol are grounded in the physicochemical properties of the analyte:

  • Antioxidant Shielding (Sample Prep): Phenylenediamines undergo rapid oxidative degradation when exposed to light, oxygen, or alkaline environments. To prevent artificially low quantification results, sodium ascorbate is utilized as a sacrificial antioxidant in the extraction diluent[2]. Ascorbic acid preferentially oxidizes, shielding the 1,2-diamine moiety.

  • Isotopic Targeting (LC-MS/MS): The molecule contains one bromine and one chlorine atom, yielding a distinct M, M+2, M+4 isotopic cluster (approximate ratio 3:4:1). Selecting the M+2 isotope ( 81 Br/ 35 Cl or 79 Br/ 37 Cl) as a qualifier ion enhances method specificity and confirms peak identity in complex matrices.

  • pH-Controlled Chromatography: The N1-methyl group and primary amine are basic. Using a strictly controlled mobile phase (e.g., ammonium acetate at pH 6.0) ensures the amines remain partially protonated for optimal electrospray ionization (ESI+) while preventing severe peak tailing on silica-based stationary phases[3].

Degradation Diamine 1,2-Diamine Analyte (Stable Form) Oxidation Oxidative Stress (O2, Light, Matrix) Diamine->Oxidation Quinone Quinonediimine (Degradant) Oxidation->Quinone Unprotected Ascorbate Sodium Ascorbate (Antioxidant) Ascorbate->Oxidation Inhibits Oxidation

Fig 1. Oxidative degradation pathway of phenylenediamines and stabilization by ascorbate.

Experimental Protocols

Universal Sample Preparation (Self-Validating)

This extraction protocol is designed to achieve >95% recovery while preventing analyte degradation[2].

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a diluent consisting of 0.5% (w/v) sodium ascorbate in MS-grade Water and Acetonitrile (60:40, v/v). Note: Prepare fresh daily.

  • Sample Extraction: Accurately weigh 50 mg of the sample matrix into a 15 mL amber centrifuge tube (amber glass minimizes photo-oxidation).

  • Solvation: Add 5.0 mL of the prepared diluent. Vortex aggressively for 2 minutes.

  • Sonication: Sonicate in a cold water bath (< 20°C) for 10 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API) or intermediate.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

  • Quality Control (QC) Check: Spike a blank matrix with a known concentration of the reference standard (e.g., 10 µg/mL) and process in parallel to validate extraction recovery.

Protocol A: HPLC-UV/DAD (Routine Purity & Assay)

Ideal for bulk quantification, reaction monitoring, and quality control.

  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 25 mM Ammonium Acetate in Water (adjusted to pH 6.0 with glacial acetic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–8 min: Linear ramp to 80% B

    • 8–10 min: Hold at 80% B

    • 10–10.1 min: Return to 10% B

    • 10.1–15 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 280 nm (Reference: 360 nm)[4].

  • System Suitability: Injection precision (n=5) %RSD must be ≤ 2.0%. Tailing factor (Tf) must be ≤ 1.5.

Protocol B: LC-MS/MS (Trace & Impurity Profiling)

Required for genotoxic impurity screening or pharmacokinetic (PK) biological matrix analysis.

  • Column: Sub-2 µm C18 UHPLC column (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Ionization Source: Electrospray Ionization Positive mode (ESI+).

  • MRM Transitions (Based on exact mass 234.0):

    • Precursor Ion: m/z 235.0 [M+H]+ (using the 79 Br/ 35 Cl isotope).

    • Quantifier Transition: m/z 235.0 220.0 (Loss of −CH3​ from the N1-methyl group).

    • Qualifier Transition: m/z 237.0 222.0 (Using the M+2 isotope for absolute structural confirmation).

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 450°C; Collision Energy (CE): 15-25 eV (compound dependent, optimize via direct infusion).

Workflow Sample Matrix Sample (5-Br-4-Cl-N1-Me-PDA) Prep Extraction & Stabilization (0.5% Sodium Ascorbate) Sample->Prep Centrifuge Centrifugation & Filtration (0.22 µm PTFE) Prep->Centrifuge Split Aliquoting Centrifuge->Split HPLC HPLC-UV/DAD (Routine Assay & Purity) Split->HPLC High Conc. (>1 µg/mL) LCMS LC-MS/MS (ESI+) (Trace & Impurity Profiling) Split->LCMS Trace Conc. (<1 µg/mL) Data Data Processing & Method Validation HPLC->Data LCMS->Data

Fig 2. Sample preparation and dual-platform analytical workflow for diamine quantification.

Method Validation & Data Presentation

The following table summarizes the expected quantitative performance of both methods, validated according to ICH Q2(R1) guidelines. Data is extrapolated from validated methodologies for highly analogous halogenated and methylated phenylenediamines[3][4].

Validation ParameterHPLC-UV/DAD (Protocol A)LC-MS/MS (Protocol B)
Linear Dynamic Range 1.0 – 500 µg/mL1.0 – 2000 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.5 ng/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL~ 1.5 ng/mL
Intra-Assay Precision (%RSD) < 1.5%< 5.0%
Accuracy (Recovery %) 98.0% – 102.0%90.0% – 110.0%
Matrix Effect NegligibleModerate (Requires Internal Standard)

Note: For LC-MS/MS, it is highly recommended to use a stable isotopically labeled internal standard (SIL-IS), such as a 13C or D3​ labeled phenylenediamine, to correct for ionization suppression in complex matrices.

References

  • Development and Validation of an LC-MS/MS Method for Determination of P-Phenylenediamine and Its Metabolites in Blood Samples PubMed / Elsevier B.V. URL:[Link]

  • Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection Academia.edu URL:[Link]

  • Application of a LC-MS/MS method developed for the determination of p-phenylenediamine in human urine specimens Biomedical Chromatography / PubMed URL:[Link]

  • Optimization and intralaboratorial validation of an analytical method by HPLC/UV for identification and quantification of p-phenylenediamine Visa em Debate / Fiocruz URL:[Link]

  • Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine University of Pretoria Repository URL:[Link]

  • Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications PMC / National Institutes of Health URL:[Link]

Sources

Application

Application Note: Malononitrile as a Keystone Intermediate in the Synthesis of Heterocyclic Scaffolds

Target Audience: Research Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols Executive Summary In the landscape of modern drug development, the rapid an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary

In the landscape of modern drug development, the rapid and efficient construction of diverse heterocyclic libraries is paramount. Malononitrile ( CH2​(CN)2​ ) stands out as one of the most versatile active methylene intermediates in organic synthesis. Flanked by two highly electron-withdrawing cyano groups, the central methylene protons exhibit exceptional acidity ( pKa​≈11 ), allowing for facile deprotonation under mild basic conditions. This application note details the mechanistic causality, quantitative performance data, and self-validating experimental protocols for utilizing malononitrile to synthesize complex heterocyclic compounds, such as pyrans, pyridines, and thiophenes.

Mechanistic Rationale & Causality

The utility of malononitrile is primarily driven by its ability to act as a potent nucleophile in carbon-carbon and carbon-heteroatom bond-forming reactions. The foundational step in most of these pathways is the Knoevenagel Condensation , where malononitrile reacts with an aldehyde or ketone to form an arylidene malononitrile intermediate 1.

Causality of the Knoevenagel Pathway:

  • Deprotonation: A mild base (e.g., K2​CO3​ or piperidine) abstracts a proton from the active methylene group, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde/ketone, forming an alkoxide intermediate.

  • Dehydration: The intermediate undergoes spontaneous dehydration (loss of H2​O ) to form a highly conjugated, stable α,β -unsaturated nitrile (arylidene malononitrile). This extended conjugation provides the thermodynamic driving force for the reaction 2.

Once formed, this intermediate acts as a highly reactive Michael acceptor, readily undergoing subsequent cyclization reactions (e.g., with 1,3-dicarbonyls or resorcinol) to yield complex heterocycles like 2-pyridinones and 4H-chromenes 3.

Knoevenagel M Malononitrile CH2(CN)2 B Base Catalyst (Deprotonation) M->B interacts with C Carbanion Intermediate [CH(CN)2]- B->C forms Add Nucleophilic Addition Alkoxide Intermediate C->Add attacks Ald Carbonyl Compound (Aldehyde/Ketone) Ald->Add electrophile Dehyd Dehydration (-H2O) Add->Dehyd proton transfer Prod Arylidene Malononitrile (Key Intermediate) Dehyd->Prod yields

Knoevenagel condensation mechanism forming the arylidene malononitrile intermediate.

Quantitative Data: Catalytic Systems Comparison

Selecting the correct catalytic environment is critical for optimizing yield and minimizing environmental impact. The table below summarizes the causality and outcomes of various synthetic approaches for generating malononitrile intermediates.

Synthetic MethodCatalystSolvent SystemReaction TimeAvg. Yield (%)Mechanistic Advantage (Causality)
Conventional Reflux PiperidineEthanol3 - 5 hours70 - 80%Homogeneous mixing; standard thermodynamic control.
Microwave Assisted NH4​OAc Solvent-free2 - 5 mins85 - 92%Direct dielectric heating accelerates activation energy bridging.
Grindstone Chemistry K2​CO3​ Solvent-free10 - 15 mins90 - 95%High localized concentration and frictional heating drive kinetics.
Ultrasound-Assisted MgFe2​O4​ NPsEthanol/Water15 - 30 mins92 - 98%Acoustic cavitation creates localized micro-hotspots for rapid MCRs.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning the physical state of the reaction provides real-time feedback on its progress, ensuring trustworthiness and reproducibility.

Protocol A: Solvent-Free Grindstone Synthesis of Benzylidenemalononitrile

This protocol leverages mechanochemistry to synthesize the core intermediate without volatile organic solvents 1.

Materials:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Malononitrile (10 mmol, 0.66 g)

  • Potassium carbonate ( K2​CO3​ ) (1 mmol, 0.138 g)

  • Agate mortar and pestle

Step-by-Step Procedure & Causality:

  • Mixing: Add benzaldehyde, malononitrile, and K2​CO3​ to the mortar.

    • Causality: The absence of solvent ensures that the reacting molecules are in absolute proximity, drastically increasing the effective molarity and collision frequency.

  • Grinding: Grind the mixture rapidly at room temperature for 10 minutes.

    • Self-Validation Checkpoint: The reaction mixture will transition from a liquid/paste into a solid, bright yellow mass. This phase change is a self-indicating marker that the dehydration step (yielding the conjugated, colored product) is complete.

  • Quenching & Isolation: Add 50 mL of ice-cold distilled water to the mortar and triturate the solid.

    • Causality: Water dissolves the basic catalyst and any unreacted polar starting materials. The highly conjugated benzylidenemalononitrile is hydrophobic and remains insoluble, driving the equilibrium forward and forcing precipitation.

  • Filtration: Filter the yellow solid under a vacuum and wash with cold water. Recrystallize from hot ethanol to yield pure crystals.

Protocol B: Ultrasound-Assisted Multicomponent Synthesis of 4H-Chromenes

This protocol utilizes malononitrile in a one-pot multicomponent reaction (MCR) to build a complex oxygen-containing heterocycle, utilizing acoustic cavitation for kinetic acceleration 4.

Materials:

  • Aromatic Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Resorcinol or Dimedone (1 mmol)

  • MgFe2​O4​ Nanoparticles (10 mol%)

  • Ethanol (5 mL)

Step-by-Step Procedure & Causality:

  • Assembly: Combine all reagents and the magnetic nanoparticle catalyst in a 25 mL glass vial containing 5 mL of ethanol.

  • Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz) maintained at 65°C for 15–30 minutes.

    • Causality: Ultrasound waves induce cavitation in the ethanol. The implosion of microbubbles generates extreme localized temperatures and pressures, providing the activation energy required for the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade in a fraction of the standard reflux time.

  • Catalyst Recovery: Remove the vial from the bath and place it on an external neodymium magnet.

    • Self-Validation Checkpoint: The dark MgFe2​O4​ nanoparticles will rapidly migrate to the wall of the vial, leaving a clear, product-rich supernatant. This confirms successful heterogeneous catalyst separation without the need for complex filtration.

  • Isolation: Decant the supernatant, concentrate it under reduced pressure, and pour it into crushed ice to precipitate the 4H-chromene derivative.

Workflow Step1 1. Reagent Preparation Aldehyde + Malononitrile + Resorcinol Step2 2. Catalyst Addition MgFe2O4 Nanoparticles Step1->Step2 Step3 3. Ultrasound Irradiation 65°C in Ethanol Medium Step2->Step3 Step4 4. Reaction Monitoring TLC Analysis Step3->Step4 Step4->Step3 If incomplete Step5 5. Catalyst Recovery Magnetic Separation Step4->Step5 If complete Step6 6. Product Isolation Decantation & Precipitation Step5->Step6 Step7 7. Purification Recrystallization from EtOH Step6->Step7

Ultrasound-assisted multicomponent synthesis workflow for 4H-chromenes.

References

  • BenchChem.
  • National Center for Biotechnology Information (PMC). "Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles."
  • Arabian Journal of Chemistry. "Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones."
  • Asian Journal of Research in Chemistry. "A Review Report on Active Methylene group in Malononitrile."

Sources

Method

Application Note: High-Yield Regioselective N-Alkylation of 5-Bromo-4-chloro-benzene-1,2-diamine

Executive Summary The synthesis of unsymmetrical benzimidazoles, quinoxalines, and related heterocycles frequently relies on the N-alkylation of o-phenylenediamines. Specifically, 5-bromo-4-chloro-benzene-1,2-diamine is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unsymmetrical benzimidazoles, quinoxalines, and related heterocycles frequently relies on the N-alkylation of o-phenylenediamines. Specifically, 5-bromo-4-chloro-benzene-1,2-diamine is a highly valued intermediate in medicinal chemistry, notably in the development of VR1 (TRPV1) modulators[1]. However, achieving regioselective N-alkylation on this specific scaffold is notoriously difficult. Direct alkylation often yields intractable mixtures, prompting researchers to develop complex radical arene amination strategies to bypass the diamine stage entirely[2].

This application note provides a comprehensive, field-proven guide to the N-alkylation of 5-bromo-4-chloro-benzene-1,2-diamine. We dissect the mechanistic limitations of the substrate and provide three self-validating protocols: Direct Reductive Amination , Mono-Boc Directed Alkylation , and Catalytic Hydrogen Borrowing [3].

Mechanistic Analysis: The "Pseudo-Symmetry" Challenge

To understand why regioselective alkylation of 5-bromo-4-chloro-benzene-1,2-diamine is challenging, one must analyze the electronic and steric environment of the two amino groups (N1 and N2).

  • Steric Environment: N1 is flanked by an ortho-amine (C2) and an ortho-proton (C6). N2 is flanked by an ortho-amine (C1) and an ortho-proton (C3). The halogens (Cl at C4, Br at C5) are too distant to exert any direct steric hindrance on the nucleophilic nitrogen centers.

  • Electronic Environment (Hammett Analysis):

    • N1 is para to Chlorine ( σp​=0.23 ) and meta to Bromine ( σm​=0.39 ). Total electron-withdrawing effect ≈0.62 .

    • N2 is para to Bromine ( σp​=0.23 ) and meta to Chlorine ( σm​=0.37 ). Total electron-withdrawing effect ≈0.60 .

Conclusion: The electronic difference ( Δσ=0.02 ) is negligible, and the steric environments are identical. Consequently, any direct N-alkylation will inherently yield a near-statistical (~1:1) mixture of N1-alkylated and N2-alkylated products. Successful workflows must either embrace downstream chromatographic separation or utilize protection-deprotection strategies to isolate the desired regioisomer.

Workflow Visualization

G A 5-bromo-4-chloro-benzene-1,2-diamine (Pseudo-Symmetric Core) B Direct Reductive Amination (NaBH(OAc)3, Aldehyde) A->B Method A C Hydrogen Borrowing (Ru/Co Cat., Alcohol) A->C Method B D Boc Protection (Boc2O, THF) A->D Method C E ~1:1 Regioisomer Mixture (N1-alkyl & N2-alkyl) B->E C->E F Separable Mono-Boc Isomers (N1-Boc & N2-Boc) D->F G Preparative HPLC / SFC Separation E->G H 1. Alkylation (NaH, R-X) 2. TFA Deprotection F->H I Pure N1-Alkyl or N2-Alkyl Target Compound G->I H->I

Workflow for the N-alkylation of 5-bromo-4-chloro-benzene-1,2-diamine and isomer resolution.

Methodological Comparison

MethodologyReagentsRegioselectivity (N1:N2)Yield (Combined)ScalabilityKey Advantage
A. Reductive Amination Aldehyde, NaBH(OAc)₃, AcOH~1:1.175–85%HighRapid execution; uses standard bench reagents.
B. Hydrogen Borrowing Alcohol, Co(III)-NHC Cat.~1:165–80%MediumGreen chemistry; avoids toxic alkyl halides[3].
C. Mono-Boc Route 1. Boc₂O 2. R-X, NaH 3. TFAAbsolute (Post-Separation)40–50% (Over 3 steps)HighUnambiguous regiocontrol prior to alkylation.

Experimental Protocols

Protocol A: Direct Mono-N-Alkylation via Reductive Amination

Causality Note: We utilize 0.95 equivalents of the aldehyde. While the resulting secondary amine is more nucleophilic than the primary amine, the steric bulk of the newly installed alkyl group slows the second reductive amination. Keeping the aldehyde as the limiting reagent suppresses dialkylation.

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 5-bromo-4-chloro-benzene-1,2-diamine (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add the desired aliphatic or aromatic aldehyde (0.95 equiv) and glacial acetic acid (1.0 equiv). Stir at room temperature for 2 hours under nitrogen.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS. The mass of the desired product will be [M+H]+=Diamine+Aldehyde−16 .

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Separation: Purify the crude residue via preparative SFC (Supercritical Fluid Chromatography) or high-performance silica gel chromatography (Hexanes/EtOAc gradient) to resolve the N1-alkylated and N2-alkylated isomers.

Protocol B: Green N-Alkylation via Hydrogen Borrowing

Causality Note: This method utilizes alcohols as alkylating agents. The transition metal catalyst dehydrogenates the alcohol to an aldehyde in situ, which condenses with the diamine. The metal then re-hydrogenates the intermediate imine, generating only water as a byproduct[3].

  • Setup: In a nitrogen-filled glovebox, charge a pressure tube with 5-bromo-4-chloro-benzene-1,2-diamine (1.0 equiv, 2 mmol), the corresponding primary alcohol (1.2 equiv), and a Co(III)-NHC catalyst (5 mol%)[3].

  • Reaction: Add anhydrous toluene (10 mL) and KOtBu (0.5 equiv) if basic conditions are required by the specific catalyst system. Seal the tube.

  • Heating: Heat the mixture at 110 °C for 24 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate and separate the regioisomers via chromatography as described in Protocol A.

Protocol C: Mono-Boc Protection & Directed Alkylation

Causality Note: The Boc group is highly sterically demanding. Once one amine is protected, the adjacent amine is shielded, preventing di-Boc formation. The resulting N1-Boc and N2-Boc isomers exhibit distinct dipole moments, making them significantly easier to separate by standard column chromatography than the free alkylated diamines.

Step 1: Mono-Protection

  • Dissolve the diamine (1.0 equiv) in anhydrous THF (0.3 M) at 0 °C.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) in THF dropwise over 30 minutes. Stir for 16 hours at room temperature.

  • Concentrate and purify via silica gel chromatography to isolate the pure N1-Boc and N2-Boc isomers. (Note: Structural assignment of the isomers should be confirmed via 2D NMR, specifically HMBC correlations between the Boc-NH proton and the halogenated ring carbons).

Step 2: Alkylation and Deprotection

  • Dissolve the isolated, pure Mono-Boc isomer (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 equiv) dropwise. Stir at room temperature for 4 hours.

  • Quench with water, extract with EtOAc, and concentrate.

  • Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature to remove the Boc group.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with DCM to yield the pure, regioselectively alkylated diamine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identifying and Characterizing Byproducts in the Synthesis of Oseltamivir

Welcome to the technical support center for Oseltamivir synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct identification and chara...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Oseltamivir synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct identification and characterization during the synthesis of Oseltamivir. As a potent antiviral agent, ensuring the purity of Oseltamivir is paramount, making a thorough understanding of potential impurities a critical aspect of its production.[1] This resource provides in-depth, experience-driven answers to common challenges, detailed analytical protocols, and troubleshooting workflows.

Frequently Asked Questions (FAQs)
Q1: We're observing a significant unknown peak in our HPLC analysis of a crude Oseltamivir reaction mixture. What are the most probable byproducts we should consider?

A1: The nature of byproducts in Oseltamivir synthesis is highly dependent on the specific synthetic route employed. The most common commercial synthesis starts from (-)-shikimic acid or its biosynthetic equivalents.[2][3] Key steps prone to byproduct formation include the azidation and subsequent reduction/acylation reactions.[4]

Common byproducts to investigate include:

  • Regioisomers: During the opening of epoxide or aziridine intermediates, nucleophilic attack can sometimes occur at an undesired position, leading to the formation of regioisomeric impurities.[4] Careful control of reaction temperature and the choice of Lewis acid catalyst can help minimize these side reactions.[4]

  • Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates in the final product. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the reaction goes to completion.[4]

  • Degradation Products: Oseltamivir is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is particularly sensitive to acidic and alkaline hydrolysis, as well as oxidation.[5][6][7] The primary degradation pathway often involves the hydrolysis of the ethyl ester to form Oseltamivir Carboxylate, the active metabolite.[7]

  • Enantiomeric Impurities: Although the synthesis is designed to be stereospecific, trace amounts of the undesired enantiomer can sometimes be formed. Chiral HPLC methods are necessary for the detection and quantification of these impurities.[8][9]

Q2: What is the most effective initial analytical approach to identify an unknown byproduct in our Oseltamivir synthesis?

A2: The most powerful and efficient initial approach is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) .[10][11][12][13][14] This technique provides both the retention time of the impurity (from HPLC) and its mass-to-charge ratio (from MS), which is invaluable for preliminary identification.

Here's the causality behind this choice:

  • HPLC Separation: Reverse-phase HPLC can effectively separate Oseltamivir from a wide range of byproducts with varying polarities.[1]

  • Mass Spectrometry for Mass Information: The mass spectrometer provides the molecular weight of the impurity. By comparing this to the molecular weight of Oseltamivir and known intermediates, you can often deduce the likely structure of the byproduct. For example, a mass difference of 28 Da might suggest the loss of an ethyl group.[1]

  • MS/MS for Structural Fragmentation: Tandem mass spectrometry (MS/MS) allows for the fragmentation of the impurity ion, providing structural information that can help confirm its identity.[10]

Q3: Our initial LC-MS analysis suggests a byproduct with the same mass as Oseltamivir. What could this be, and how can we confirm its identity?

A3: An impurity with the same mass as Oseltamivir is likely an isomer. In the context of Oseltamivir synthesis, the most probable isomers are diastereomers or regioisomers formed during the synthetic process.

To confirm the identity of an isomeric byproduct, you will need to employ techniques that can distinguish between isomers:

  • High-Resolution Mass Spectrometry (HRMS): While standard MS may not differentiate isomers, HRMS provides a highly accurate mass measurement that can help confirm the elemental composition of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structure elucidation.[15][16] By analyzing the 1H and 13C NMR spectra of the isolated impurity, you can determine its precise chemical structure and stereochemistry.[1] Two-dimensional NMR techniques like COSY and HMBC can further aid in piecing together the molecular structure.[16]

  • Chiral HPLC: If you suspect an enantiomeric impurity, a specialized chiral HPLC method is required for separation and quantification.[8][9][17]

Q4: We are struggling with the final purification of Oseltamivir, with a persistent impurity present even after crystallization. What troubleshooting steps do you recommend?

A4: The presence of a persistent impurity after crystallization suggests that it may have similar solubility properties to Oseltamivir or that it co-crystallizes. Here are some troubleshooting steps:

  • Recrystallization with Different Solvent Systems: Experiment with various solvent systems for recrystallization. A mixture of isopropanol and water is commonly used, but altering the ratio or trying other solvents like ethanol or acetone might improve the separation.[4]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be a powerful tool for removing closely related impurities.[4]

  • Salt Formation: Investigating the formation of different Oseltamivir salts can be beneficial. Different salts may exhibit distinct crystallization properties, potentially allowing for the selective crystallization of the pure desired salt, leaving the impurity in the mother liquor.[4]

Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow for Unknown Byproduct Identification

This workflow outlines a systematic approach to identifying and characterizing unknown byproducts in your Oseltamivir synthesis.

Caption: Byproduct formation pathways in Oseltamivir synthesis.

References
  • Upmanyu, N., & Porwal, P. K. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Science, Technology and Management, 3(1).
  • BenchChem. (2025).
  • Sharma, Y. K., et al. (2014). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. Analytical Methods in Chemistry, 2014.
  • BenchChem. (2025). Technical Support Center: Oseltamivir Synthesis.
  • KAPAVARAPU, M. V. N., & RAPETI, D. B. (n.d.). characterization of oseltamivir phosphate api and simultaneous quantification and validation of its impurities by uplc.
  • G, S., et al. (2025).
  • Wang, L., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. Journal of Mass Spectrometry, 58(3).
  • Sutan, C., et al. (2019). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC.
  • BOC Sciences. (n.d.). Oseltamivir and Impurities.
  • Tarning, C., et al. (2008). Development and Validation of a Simple and Rapid Method for the Determination of Oseltamivir and its Metabolite Oseltamivir Carboxylate in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry.
  • He, C., et al. (2012).
  • World Health Organization. (2017). The International Pharmacopoeia - Ninth Edition, 2019.
  • BenchChem. (2025). Technical Support Center: Oseltamivir Synthesis Scale-Up.
  • Karpf, M., & Trussardi, R. (2001). New, Azide-Free Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044-2051.
  • Zutter, U., et al. (2008). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry, 73(13), 4895-4902.
  • Satoh, N., et al. (2007). A Practical Synthesis of the Anti-Influenza Drug Oseltamivir.
  • Trost, B. M., & Zhang, T. (2008). A Concise Synthesis of (−)-Oseltamivir.
  • Yeung, Y.-Y., Hong, S., & Corey, E. J. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310-6311.
  • Mita, T., et al. (2007). Catalytic Asymmetric Synthesis of Tamiflu: A New Entry to (-)-Oseltamivir. Organic Letters, 9(2), 259-262.
  • Fukuyama, T., et al. (2008). A Practical Synthesis of (–)-Oseltamivir.

Sources

Optimization

Process Chemistry Technical Support Center: Reaction Optimization &amp; Scale-Up

Welcome to the Process Chemistry Technical Support Center. This knowledge base is designed to assist synthetic chemists, process engineers, and drug development professionals in troubleshooting low-yielding reactions, mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This knowledge base is designed to assist synthetic chemists, process engineers, and drug development professionals in troubleshooting low-yielding reactions, mitigating impurity profiles, and ensuring robust scale-up.

Rather than relying on chemical intuition alone, modern process chemistry demands data-driven, self-validating systems. Below, you will find our core optimization workflow, detailed troubleshooting guides, and quantitative data matrices to guide your experimental design.

Core Optimization Workflow

To prevent late-stage scale-up failures, reaction optimization must follow a systematic progression from discrete variable screening to continuous parameter modeling.

ReactionOptimization Start Target Molecule Identified HTE High-Throughput Experimentation (HTE) (Discrete Variables) Start->HTE Reagent/Catalyst Screening Solvent Solvent Selection (Green Chemistry Guides) HTE->Solvent Hit Identification DoE Design of Experiments (DoE) (Continuous Variables) Solvent->DoE Optimal Media Bayesian Bayesian Optimization (Algorithmic Refinement) DoE->Bayesian Complex Interactions ScaleUp Kinetic Modeling & Reactor Scale-Up DoE->ScaleUp Direct Scale-up Bayesian->ScaleUp Predictive Optimum Success Optimized Process (Validated Yield & Purity) ScaleUp->Success Mass Balance Validation

Workflow diagram illustrating the progression from high-throughput screening to predictive scale-up.

Protocol: Self-Validating DoE Optimization Workflow

To ensure scientific integrity, every optimization campaign must be a self-validating system. Follow this methodology when executing a Design of Experiments (DoE)[1]:

  • Step 1: Define the Design Space & Establish Baseline.

    • Action: Select 2-4 continuous variables (e.g., Temperature, Concentration, Catalyst Loading).

    • Self-Validation Check: Before initiating the DoE matrix, run a "center-point" replicate (the exact median of all variables) in triplicate. If the standard deviation of the yield across these three runs exceeds 5%, your analytical method or reactor setup is fundamentally irreproducible. Do not proceed until the variance is resolved[2].

  • Step 2: Execute the Fractional Factorial Matrix.

    • Action: Run the randomized matrix of conditions generated by the DoE software.

    • Self-Validation Check: Include a "null" control (e.g., no catalyst or no heat) within the matrix. This quantifies background conversion and rules out false positives from auto-catalysis or analytical artifacts.

  • Step 3: Orthogonal Analytical Quantification.

    • Action: Analyze the crude reaction mixtures to determine yield and purity.

    • Self-Validation Check: Do not rely solely on LC-MS area percent, as different compounds have different extinction coefficients. Use quantitative NMR (qNMR) with a chemically inert internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate absolute mass balance. If Mass of Product + Mass of Unreacted Starting Material < 90%, material is being lost to invisible polymeric byproducts or volatility[1].

  • Step 4: Model Generation & Empirical Verification.

    • Action: Fit the data to a response surface model to find the theoretical optimum.

    • Self-Validation Check: The software will predict an optimal condition. You must run this exact predicted condition in the laboratory. If the experimental yield deviates by >5% from the model's prediction, the model is missing a critical hidden parameter (e.g., mixing rate, atmospheric moisture) and must be augmented[2].

Troubleshooting Guides & FAQs

Q1: I have been optimizing a cross-coupling reaction by changing the temperature, then the time, then the catalyst loading. The yield is stuck at 40%. How do I break this ceiling? Root Cause & Solution: You are using the One-Variable-At-A-Time (OVAT) approach. OVAT fundamentally fails because it cannot detect interaction effects between parameters[3]. For instance, a high catalyst loading might only be effective at a lower temperature to prevent catalyst deactivation; OVAT will miss this diagonal relationship. Actionable Advice: Transition to Design of Experiments (DoE) . DoE uses statistical matrices to map the entire parameter space simultaneously, identifying synergistic effects between variables[1]. If the parameter space is highly complex or resources are strictly limited, utilize Bayesian Optimization , which uses active machine learning to suggest the next best experiment based on prior data, outperforming human intuition in both efficiency and consistency[4].

Q2: My reaction generates multiple side products, making purification a nightmare. How do I systematically select a better solvent without guessing? Root Cause & Solution: Solvent effects dictate both the thermodynamics and kinetics of the reaction pathway. Instead of trial-and-error, utilize established Solvent Selection Guides (e.g., Sanofi or CHEM21 guides)[5]. These guides categorize solvents based on physical properties (polarity, hydrogen-bond donation/acceptance) and Safety, Health, and Environment (SHE) criteria. Actionable Advice: Switching from a problematic polar aprotic solvent like DMF to a greener alternative like 2-MeTHF can alter the solvation sphere of your transition state, suppressing competing side reactions while improving the environmental footprint of your process[5].

Q3: We have limited API intermediate (only 50 mg left), but we need to screen 24 different cross-coupling conditions. What is the best approach? Root Cause & Solution: Traditional bench-scale optimization consumes too much material per run, creating a bottleneck when intermediates are scarce. Actionable Advice: Implement High-Throughput Experimentation (HTE) . HTE allows for the miniaturization and parallelization of reactions down to the nanomole or micromole scale[6]. Using 96-well or 1536-well plates, you can screen arrays of discrete variables (catalysts, ligands, and bases) simultaneously using only fractions of a milligram per well, drastically accelerating the Design-Make-Test-Analyze (DMTA) cycle[6].

Q4: My optimized bench-scale reaction works perfectly at 1 gram (95% yield) but fails completely in the 1-liter reactor (50% yield, high impurities). What is going wrong? Root Cause & Solution: This is a classic mass and heat transfer failure. At the bench scale (e.g., small vials or round-bottom flasks), heat dissipation and mixing are highly efficient. In a larger reactor, the surface-area-to-volume ratio decreases drastically. If your reaction is highly exothermic or relies on heterogeneous mixing (e.g., solid-liquid biphasic), localized hotspots or concentration gradients will cause rapid degradation or side reactions. Actionable Advice: You must perform Kinetic Modeling to determine the rate-limiting step[3]. Consider transitioning from batch reactors to continuous flow chemistry to maintain precise control over heat and mass transfer during scale-up.

Quantitative Data Summaries

Table 1: Comparison of Optimization Strategies
StrategyExperimental Runs RequiredCaptures Variable Interactions?Material ConsumptionBest Use Case
OVAT High (Linear scaling)NoHighSimple, single-variable checks.
DoE Medium (Factorial scaling)YesMediumContinuous variable optimization (Temp, Conc).
HTE Very High (Parallelized)Yes (Grid)Very Low (Microscale)Discrete variable screening (Catalysts, Ligands).
Bayesian Low (Active learning)Yes (Non-linear)LowComplex, resource-constrained parameter spaces.
Table 2: Solvent Selection Matrix (Excerpt based on Sanofi/CHEM21 Guidelines)
SolventClassBoiling Point (°C)Flash Point (°C)Health Hazard BandEnvironmental Hazard Band
2-MeTHF Recommended80-11LowLow
Ethyl Acetate Recommended77-4LowLow
Isopropanol Recommended8212LowLow
DMF Banned/Sub15358High (Reprotoxic)Medium
Dichloromethane Banned/Sub40NoneHigh (Carcinogen)High

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for troubleshooting and minimizing dehalogenation side reactions. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting and minimizing dehalogenation side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating problem of hydrodehalogenation in their coupling reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Enemy

This section addresses the fundamental concepts of dehalogenation. A solid understanding of the "what" and "why" is the first step toward an effective solution.

Q1: What is dehalogenation in the context of cross-coupling reactions?

A: Dehalogenation, specifically hydrodehalogenation, is a prevalent undesired side reaction where the halogen atom (I, Br, Cl) on an aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2][3] This leads to the formation of a reduced, non-coupled arene or alkene byproduct, which lowers the yield of your desired cross-coupling product and complicates purification.[1][3]

Q2: What is the primary mechanistic cause of hydrodehalogenation?

A: The overwhelming consensus points to the formation of a palladium-hydride (Pd-H) species as the key culprit.[1][3][4] This highly reactive intermediate can intercept the organopalladium(II) species (Ar-Pd-X) that forms after oxidative addition. Instead of proceeding through the desired transmetalation and reductive elimination to form the C-C or C-N bond, the complex undergoes reductive elimination of Ar-H, the dehalogenated byproduct.[1][5] The regenerated Pd(0) catalyst can then re-enter the catalytic cycle.

Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired dehalogenation pathway.

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Dehalogenation Cycle Pd0 Pd(0)Lₙ ArPdX Ar-Pd(II)-X(Lₙ) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdNu Ar-Pd(II)-Nu(Lₙ) ArPdX->ArPdNu Transmetalation (+ 'Nu⁻') ArPdH Ar-Pd(II)-H(Lₙ) ArPdX->ArPdH Halide-Hydride Exchange Product Desired Product (Ar-Nu) ArPdNu->Product Reductive Elimination Product->Pd0 PdH_source Source of [H]⁻ (Solvent, Base, H₂O) PdH_source->ArPdH Hydride Transfer Byproduct Dehalogenated Byproduct (Ar-H) ArPdH->Byproduct Reductive Elimination Byproduct->Pd0

Caption: Competing pathways: desired coupling vs. undesired dehalogenation.

Q3: Where do the hydride species (Pd-H) come from?

A: Hydride sources are often ubiquitous in reaction mixtures and can originate from several places:

  • Solvents: Alcohols (e.g., methanol, isopropanol) and even aprotic solvents like DMF can act as hydride donors, especially at elevated temperatures.[3][4][5][6] Alcohols can be deprotonated to form alkoxides, which then undergo β-hydride elimination to generate a Pd-H species.[6]

  • Bases: Certain bases, particularly strong alkoxides or those with β-hydrogens, can generate hydride species.[4][7] Amines used in reactions like the Buchwald-Hartwig amination can also undergo β-hydride elimination.[6]

  • Water: Trace amounts of water, often present even in "anhydrous" solvents or introduced with hygroscopic reagents like K₃PO₄, can be a proton and subsequent hydride source.[1][3][4]

  • Ligands: Phosphine ligands themselves can sometimes be a source of hydrides through degradation pathways.[4]

Q4: Are certain substrates more prone to dehalogenation?

A: Yes, absolutely. The susceptibility to dehalogenation is influenced by both the halogen and the electronic nature of the substrate.

  • The Halogen: The propensity for dehalogenation generally follows the order of C-X bond strength and reactivity: I > Br > Cl .[1][3] Aryl iodides are the most reactive towards oxidative addition but are also the most prone to dehalogenation.[3][8][9] If your synthesis allows, switching from an iodide to a bromide or chloride can significantly reduce this side reaction.[3]

  • Substrate Electronics: Electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, pyrazoles, indoles) are often more susceptible to dehalogenation.[1][8] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[1][10]

Part 2: Troubleshooting Guides - Taking Control of Your Reaction

This section provides a structured approach to diagnosing and solving dehalogenation problems in specific cross-coupling reactions.

Troubleshooting Workflow: A General Approach

When faced with significant dehalogenation, a systematic approach is key. The following workflow provides a logical sequence for optimizing your reaction conditions.

G Start High Dehalogenation Observed Step1 Step 1: Change Ligand (Screen Bulky, Electron-Rich Ligands) Start->Step1 Step2 Step 2: Optimize Base (Switch to Weaker, Non-alkoxide Base) Step1->Step2 If problem persists End Dehalogenation Minimized Step1->End Problem solved Step3 Step 3: Change Solvent (Switch to Aprotic, Non-coordinating Solvent) Step2->Step3 If problem persists Step2->End Problem solved Step4 Step 4: Lower Temperature Step3->Step4 If problem persists Step3->End Problem solved Step5 Step 5: Consider Substrate (Switch I -> Br -> Cl if possible) Step4->Step5 If problem persists Step4->End Problem solved Step5->End Problem solved

Caption: A stepwise workflow for troubleshooting dehalogenation.

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Common Scenario: "My reaction between an aryl bromide and a boronic acid is giving me 40% of the dehalogenated starting material. I'm using Pd(PPh₃)₄, Na₂CO₃ in DME/Water."

This is a classic problem. The combination of a less-than-optimal ligand and potentially reactive solvent system can favor dehalogenation.

Troubleshooting Strategies:

  • Ligand Selection is Paramount: Triphenylphosphine (PPh₃) is a general-purpose ligand but is often not effective at preventing dehalogenation. The key is to accelerate the desired reductive elimination step so it outcompetes the dehalogenation pathway.

    • Action: Switch to modern, bulky, and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][4] These ligands promote faster reductive elimination and can sterically hinder the approach of hydride sources.[4][11]

  • Base Optimization: While a base is essential, its nature matters. Strong alkoxide bases should generally be avoided if dehalogenation is an issue.

    • Action: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1][4][12] These are often effective and less likely to generate hydride species. Ensure the base is anhydrous if possible, as absorbed water can be problematic.[4]

  • Solvent Choice: Aprotic solvents are generally preferred.

    • Action: Switch from DME/Water to solvents like toluene or 1,4-dioxane.[1][4][13] While some water is often necessary to facilitate transmetalation, using the minimum amount required can be beneficial.

ParameterCondition A (Problematic)Condition B (Optimized)Rationale
Ligand PPh₃SPhos or XPhosBulky, electron-rich ligands accelerate desired C-C reductive elimination.[2][4]
Base Na₂CO₃ or NaOtBuK₃PO₄ or Cs₂CO₃Milder bases are less prone to generating hydride donors.[1][12]
Solvent DME/H₂O or AlcoholsToluene or 1,4-DioxaneAprotic solvents minimize a key source of hydrides.[1][13]
Temperature 100-110 °C80-100 °CLowering temperature can disfavor the dehalogenation pathway.[4][12]
Issue 2: Dehalogenation in Buchwald-Hartwig Amination

Common Scenario: "I'm trying to couple 2-chloro-5-fluoropyridine with morpholine and I'm seeing significant formation of 3-fluoropyridine."

Electron-deficient N-heterocycles are notoriously challenging substrates. The mechanism involves several steps where side reactions can occur.[11][14][15]

Troubleshooting Strategies:

  • Ligand is Critical: For C-N bond formation, the ligand choice is even more critical than in Suzuki couplings. The ligand must facilitate both C-N reductive elimination and prevent β-hydride elimination from the amine or palladium-amide intermediate.[6][11]

    • Action: Use specialized, sterically hindered biarylphosphine ligands. For this substrate class, XPhos , RuPhos , or BrettPhos are excellent starting points.[4] These ligands create a bulky coordination sphere around the palladium that promotes the desired C-N coupling.[11]

  • Base Selection and Strength: Strong, non-nucleophilic bases are required for this reaction, but the choice can still influence the outcome.

    • Action: Sodium tert-butoxide (NaOtBu) is a common choice. However, if dehalogenation is severe, switching to other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can sometimes be beneficial.[4][12]

  • Use of Pre-catalysts: Generating the active Pd(0) species in situ can sometimes lead to inconsistent results.

    • Action: Employ well-defined palladium pre-catalysts (e.g., XPhos Pd G3). These can provide more reproducible results and lower catalyst loadings, which can reduce the overall potential for side reactions.[4]

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to systematically address dehalogenation.

Protocol 1: Ligand Screening to Minimize Dehalogenation in a Suzuki Coupling

Objective: To identify the optimal phosphine ligand that maximizes the yield of the desired coupled product while minimizing the formation of the dehalogenated byproduct.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Screening ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃; 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to make ~0.2 M solution)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Reaction block or oil bath for heating

Procedure:

  • Preparation (in a glovebox):

    • Arrange a set of reaction vials.

    • To each vial, add the aryl halide (e.g., 0.2 mmol), boronic acid (e.g., 0.24 mmol), and base (e.g., 0.4 mmol).

    • Add the palladium precatalyst (e.g., 0.002 mmol, 1 mol%) to each vial.

    • To each separate vial, add a different phosphine ligand (e.g., 0.004 mmol, 2 mol%). Include a control reaction with your original ligand (e.g., PPh₃) and one without an added ligand.

  • Reaction Setup:

    • Add the degassed solvent (1.0 mL) to each vial.

    • Seal the vials securely with screw caps.

    • Remove the vials from the glovebox and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).[2]

  • Monitoring and Analysis:

    • Allow the reactions to stir vigorously for a set period (e.g., 4h, 12h, or until the starting material is consumed in the most promising reactions).

    • At the desired time point, cool the vials to room temperature.

    • Take a small aliquot from each reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a small plug of silica.

    • Analyze the crude samples by LC-MS or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

  • Evaluation:

    • Compare the results across all vials. Identify the ligand that provides the highest conversion to the desired product with the lowest percentage of dehalogenation.[2] This ligand should be used for your larger-scale reaction.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chapman, C. J. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12248-12261. [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • Wee, B. S., & Cunningham, G. P. (2008). Palladium-catalyzed hydrodehalogenation of 1,2,4,5-tetrachlorobenzene in water-ethanol mixtures. PubMed, 159(1-3), 268-75. [Link]

  • Cone, M. E. (2014). Effects of Solvent Composition and Hydrogen Pressure on the Catalytic Hydrodehalogenation of 1,2,4,5-Tetrachlorobenzene and Hydrogenation of Benzene. Digital Commons @ USF. Retrieved from [Link]

  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

  • Phan, N. T. S., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]

  • Chen, Y., & Soule, J. F. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(52), 9481-9483. [Link]

  • Saiyyed, A. S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Riley, B. J., et al. (2022). Dehalogenation reactions between halide salts and phosphate compounds. Frontiers. [Link]

  • Viciu, M. S., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 25(21), 5139. [Link]

  • ResearchGate. (n.d.). Research Progress on Dehalogenation Reaction | Request PDF. Retrieved from [Link]

  • G. M. Miyake, et al. (2014). Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. PMC. [Link]

  • Chemistry Stack Exchange. (2023). When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base?. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]

  • Di Stasio, F., et al. (2026). Innovative Protocol for Catalytic Hydrodehalogenation of Chlorobenzene and Bromobenzene for WEEE Cycle Closure. MDPI. [Link]

  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Dehydrohalogenation in Organic Chemistry | E2 Mechanism & Alkyne Synthesis Explained. YouTube. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • ResearchGate. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding | Request PDF. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2001). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. [Link]

  • PMC. (2016). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Saskoer.ca. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 5-Bromo-4-chloro-N1-methylbenzene-1,2-diamine

Welcome to the Process Chemistry Technical Support Center. This portal provides drug development professionals and process chemists with authoritative troubleshooting guides, mechanistic insights, and validated protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides drug development professionals and process chemists with authoritative troubleshooting guides, mechanistic insights, and validated protocols to overcome bottlenecks in the synthesis of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine (CAS: 2255305-92-9).

The synthesis of this highly functionalized aniline derivative relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction. Below, you will find targeted solutions to the most common scalability and selectivity issues encountered during this workflow.

Synthesis Workflow Visualization

SynthesisWorkflow SM 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene (Starting Material) Int1 5-Bromo-4-chloro-N-methyl-2-nitroaniline (Intermediate) SM->Int1 Step 1: SNAr Reaction Reagent1 Methylamine (CH3NH2) THF/H2O, 0-20°C Reagent1->Int1 Product 5-Bromo-4-chloro-N1-methylbenzene-1,2-diamine (Target Product) Int1->Product Step 2: Chemoselective Nitro Reduction Reagent2 Fe powder, NH4Cl EtOH/H2O, 65-80°C Reagent2->Product

Figure 1: Two-step scalable synthesis workflow for 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine.

Troubleshooting Guides & FAQs

Q1: During the first step (SNAr), I am observing incomplete conversion of 1-bromo-2-chloro-5-fluoro-4-nitrobenzene. What is causing this, and how can I drive the reaction to completion? Mechanistic Causality: The starting material[1] features a highly activated fluorine atom due to the strong electron-withdrawing effects of the ortho/para nitro group, making it an excellent substrate for SNAr. However, incomplete conversion is almost always linked to the volatility of methylamine (boiling point -6 °C). If the reaction is run in an open system or allowed to warm too early, the effective stoichiometry of the nucleophile drops below the required 1:1 ratio. Solution: Use a sealed reactor or a slight excess (1.2–1.5 eq) of aqueous methylamine (40% w/w in water). Maintain the reaction temperature strictly between 0 °C and 20 °C during the addition phase to prevent nucleophile boil-off.

Q2: In the nitro reduction step, I am experiencing significant loss of the bromo and chloro substituents. How do I prevent hydrodehalogenation? Mechanistic Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly active and will readily insert into aryl-bromide and aryl-chloride bonds, leading to rapid hydrodehalogenation[2]. Solution: You must switch to a chemoselective Single-Electron Transfer (SET) reduction method. The classic Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is highly selective for the nitro group and leaves aryl halogens completely intact[3][4]. Alternatively, for metal-free continuous flow scale-up, bis(tetrahydroxydiboron) (B₂(OH)₄) can be utilized[2].

Q3: I switched to Fe/NH₄Cl for the reduction, but my yields are inconsistent and the reaction stalls. Why? Mechanistic Causality: Inconsistent Béchamp reductions usually stem from two factors: poor solubility of the nitroarene intermediate in the aqueous-ethanolic solvent, and passivation of the iron surface (formation of inactive iron oxides)[3]. Solution: First, ensure the iron powder is finely divided (<10 μm). Second, activate the iron in situ by adding a catalytic amount of concentrated HCl (0.5 eq) prior to adding the nitroarene[4]. Finally, if solubility remains an issue, incorporating acetone or THF as a co-solvent significantly improves the homogeneity of the reaction mixture, driving consistent conversion[3].

Q4: The Fe/NH₄Cl reduction is highly exothermic upon addition of the nitro intermediate. How do we manage this safely on a multi-kilogram scale? Mechanistic Causality: The reduction of a nitro group to an amine is thermodynamically highly favorable and releases significant heat (~130 kcal/mol). Solution: Do not add all reagents at once. Heat the activated iron/ammonium chloride suspension to 60 °C, then add the nitroarene portion-wise over 30–60 minutes to strictly control the heat evolution[4]. For advanced scale-up, consider transitioning this step to a continuous flow reactor using B₂(OH)₄, which mitigates thermal accumulation entirely[2].

Quantitative Data Presentation

Table 1: Comparison of Nitro Reduction Methodologies for Halogenated Arenes

Reduction MethodChemoselectivity (Halogen Tolerance)Typical YieldScalability & Safety ProfilePrimary Drawback
Pd/C + H₂ Very Poor (Rapid Dehalogenation)< 10% (Target)High / Requires high-pressure facilitiesSevere loss of Br and Cl substituents.
Fe / NH₄Cl Excellent85 - 95%High / Exothermic, requires controlled additionGeneration of bulk iron oxide waste.
Zn / NH₄Cl Good to Excellent80 - 90%Moderate / ExothermicZinc dust poses severe flammability risks.
B₂(OH)₄ (Flow) Excellent88 - 94%Excellent / High thermal controlReagent cost is higher than bulk iron.

Step-by-Step Methodologies

Protocol A: Scalable SNAr Synthesis of 5-Bromo-4-chloro-N-methyl-2-nitroaniline

Self-Validating System: By maintaining the reaction strictly between 0 °C and 10 °C during addition, this protocol inherently prevents nucleophile boil-off, ensuring the 1.5 eq stoichiometry remains accurate and driving the reaction to complete conversion.

  • Setup: In a jacketed reactor equipped with an overhead stirrer, dissolve 1.0 eq of 1-bromo-2-chloro-5-fluoro-4-nitrobenzene in THF (5 volumes).

  • Cooling: Chill the solution to 0–5 °C.

  • Addition: Slowly add 1.5 eq of Methylamine (40% aqueous solution) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: Remove the cooling bath and allow the mixture to warm to 20 °C. Stir for 2–4 hours until HPLC indicates complete consumption of the starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute with water, filter the resulting bright yellow precipitate, wash with cold water, and dry under vacuum.

Protocol B: Chemoselective Nitro Reduction using Activated Iron

Self-Validating System: This protocol utilizes an acid-activation step to ensure the iron surface is consistently reactive, eliminating batch-to-batch variability and preventing reaction stalling[4].

  • Iron Activation: In a reactor, suspend Iron powder (5.0 eq, <10 μm) in Ethanol (8 volumes). Add concentrated HCl (0.5 eq) under vigorous stirring. Stir at 65 °C for 2 hours, then cool to 55 °C.

  • Buffer Addition: Add a 25% aqueous NH₄Cl solution (4 volumes) to the suspension.

  • Substrate Addition: Add the intermediate (5-bromo-4-chloro-N-methyl-2-nitroaniline) portion-wise over 30–45 minutes. Critical: Monitor the exotherm closely; maintain the internal temperature between 65–80 °C.

  • Completion: Stir at 65 °C for an additional 2 hours.

  • Workup: Cool to 40 °C. Add Celite (0.5 w/w eq) and filter the mixture through a Celite pad to remove iron salts. Wash the cake thoroughly with warm ethanol. Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the target diamine.

References

  • 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, min 98%, 10 grams.CalPacLab.
  • Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.Organic Process Research & Development, Novartis Institute for Biomedical Research.
  • Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines.SciHorizon.
  • Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogen

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Starting Materials and Reagents

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures. The goal is to equip you with the knowledge to effectively remove unreacted starting materials and reagents, ensuring the purity of your final product.

Guiding Principles of Purification

The successful isolation of a desired compound hinges on exploiting the differential physical and chemical properties between the product and any impurities.[1] Key to this is a systematic approach to selecting and optimizing a purification strategy. The initial choice of technique is dictated by the properties of your compound and the impurities you aim to remove.[1]

Core considerations for selecting a purification method:

  • Physical State: Is your product a solid or a liquid?

  • Solubility: How do the solubilities of your product and impurities differ in various solvents?

  • Boiling Point: Is there a significant difference in boiling points between your product and contaminants?[2][3][4][5]

  • Polarity: Do your product and impurities have different polarities?

  • Acid-Base Properties: Can you exploit acidic or basic functionalities to selectively separate components?[4]

This guide is structured to help you navigate the most common purification techniques, troubleshoot potential issues, and answer frequently asked questions.

Troubleshooting Common Purification Techniques

Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone of reaction workup, used to separate compounds based on their relative solubilities in two immiscible liquids.[6][7] However, several issues can arise during this process.

FAQs for Liquid-Liquid Extraction
  • Q1: An emulsion has formed between the two layers. How can I break it?

    • A1: Emulsion formation is a frequent problem, often occurring when the sample contains surfactants like phospholipids or fatty acids.[7][8]

      • Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for extraction.[8]

      • Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the two phases.[8][9]

      • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[8]

      • Centrifugation: For small-scale extractions, centrifuging the mixture can effectively separate the layers.[10]

  • Q2: I'm not sure which layer is the organic and which is the aqueous. How can I tell?

    • A2: A simple test is to add a few drops of water to the separatory funnel. The layer that the water drop joins is the aqueous layer. Alternatively, you can withdraw a small amount of the bottom layer and see if it is miscible with water.[11]

  • Q3: My product seems to be partitioning between both layers. How can I improve the extraction efficiency?

    • A3:

      • pH Adjustment: If your compound has acidic or basic properties, you can adjust the pH of the aqueous layer to ensure your compound is in its neutral, more organic-soluble form. For acidic compounds, make the aqueous layer acidic, and for basic compounds, make it basic.[7]

      • Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.[12]

      • Solvent Choice: Ensure you are using an appropriate extraction solvent. The ideal solvent should have high solubility for your product and be immiscible with the other phase.

Workflow for a Standard Liquid-Liquid Extraction

G cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Drying Prep1 Dissolve reaction mixture in an immiscible organic solvent. Prep2 Transfer to a separatory funnel. Prep1->Prep2 Ext1 Add aqueous wash solution (e.g., water, brine, or acidic/basic solution). Prep2->Ext1 Ext2 Stopper the funnel and invert, venting frequently. Ext1->Ext2 Ext3 Shake gently to mix layers. Ext2->Ext3 Ext4 Allow layers to separate. Ext3->Ext4 Sep1 Drain the bottom layer. Ext4->Sep1 Sep2 Pour out the top layer from the top of the funnel. Sep1->Sep2 Sep3 Repeat extraction of the aqueous layer if necessary. Sep2->Sep3 Sep4 Combine organic layers and dry with a drying agent (e.g., Na₂SO₄, MgSO₄). Sep3->Sep4 Sep5 Filter to remove the drying agent. Sep4->Sep5 Sep6 Evaporate the solvent. Sep5->Sep6

Caption: Basic workflow for a liquid-liquid extraction procedure.

Chromatography

Chromatography is a powerful technique for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.[13] High-Performance Liquid Chromatography (HPLC) and flash chromatography are common methods for purification.

Troubleshooting Common Chromatography Issues
Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first.[1] Aim for a significant difference in Rf values.
Column overloading.Reduce the amount of sample loaded onto the column.[14]
Column degradation.Use a new column or flush the existing one according to the manufacturer's instructions.[14]
Compound Precipitation The compound is not soluble in the mobile phase as it becomes purer.Consider using a dry loading technique or adding a mobile phase modifier to improve solubility.[15]
No Peaks or Small Peaks Injection problem.Ensure the injection system is working correctly and the correct sample volume is being used.[14]
Detector issue.Check the detector settings and ensure it is functioning properly.[14]
High Back Pressure Blockage in the system.Check for blockages in the tubing, frits, or the column itself.[16][17]
Mobile phase precipitation.Ensure the mobile phase components are fully dissolved and compatible.[16]
FAQs for Chromatography
  • Q1: How do I choose the right solvent system for my column?

    • A1: The ideal solvent system will provide good separation of your desired compound from impurities. A good starting point is to use TLC to screen different solvent systems. Aim for an Rf value of around 0.3 for your product.

  • Q2: My compound is streaking on the TLC plate. What does this mean?

    • A2: Streaking can indicate that the compound is too polar for the chosen solvent system, that the sample is overloaded, or that the compound is degrading on the silica gel. Try a more polar solvent system or add a small amount of acetic acid or triethylamine to the eluent to suppress ionization.

Recrystallization

Recrystallization is a technique used to purify solid compounds by dissolving them in a hot solvent and then allowing the solution to cool slowly, which leads to the formation of pure crystals.[2][6][5][18]

Troubleshooting Common Recrystallization Problems
Problem Possible Cause Solution
No Crystals Form Too much solvent was used.Evaporate some of the solvent to increase the concentration of the solute and then cool again.[18][19]
The solution is not supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[20]
Oiling Out The compound's melting point is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[19][20] Consider using a solvent with a lower boiling point.[19]
Impure Crystals The cooling process was too fast.Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly.[19]
The chosen solvent did not effectively separate the impurities.Try a different recrystallization solvent.[19]
FAQs for Recrystallization
  • Q1: What are the properties of a good recrystallization solvent?

    • A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[19][21] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[19][21] The solvent should also be relatively volatile for easy removal.[19][21]

  • Q2: How much solvent should I use?

    • A2: Use the minimum amount of hot solvent necessary to completely dissolve the solid.[6][5] Adding too much solvent will reduce the yield of your recrystallized product.[18]

Decision Tree for Recrystallization Solvent Selection

G Start Start: Impure Solid SolubilityTest Test solubility in various solvents at room temperature and boiling point. Start->SolubilityTest IdealSolvent Is there a solvent where the compound is soluble when hot and insoluble when cold? SolubilityTest->IdealSolvent SingleSolvent Use this single solvent for recrystallization. IdealSolvent->SingleSolvent Yes MixedSolvent Consider a mixed solvent system. IdealSolvent->MixedSolvent No Success Pure Crystals Obtained SingleSolvent->Success FindPair Find a pair of miscible solvents where the compound is soluble in one and insoluble in the other. MixedSolvent->FindPair PerformMixed Dissolve in the 'good' solvent (hot), then add the 'poor' solvent (hot) until cloudy. Reheat to clarify and cool. FindPair->PerformMixed PerformMixed->Success

Caption: Decision-making process for selecting a recrystallization solvent.

Distillation

Distillation is used to separate liquids with different boiling points.[2][3][4][5] Simple distillation is effective for large boiling point differences, while fractional distillation is used for liquids with closer boiling points.[2][10]

FAQs for Distillation
  • Q1: My product is decomposing at its boiling point. What can I do?

    • A1: If your compound is thermally unstable, you can use vacuum distillation to lower the boiling point.[22] For compounds that are immiscible with water, steam distillation can also be an option.[6]

  • Q2: The separation in my fractional distillation is poor.

    • A2:

      • Heating Rate: Ensure a slow and steady heating rate to allow for proper equilibration in the fractionating column.

      • Column Packing: Make sure the fractionating column is packed efficiently to provide a large surface area for vapor-liquid exchange.

      • Insulation: Insulate the column to minimize heat loss and maintain the temperature gradient.

Specific Reagent Removal

Certain reagents require specific workup procedures for their removal.

Reagent/Byproduct Removal Method
Triphenylphosphine oxide Suspend the reaction residue in a non-polar solvent like pentane or hexane/ether and filter through a plug of silica gel.[23]
Boron Compounds Repeatedly concentrate the reaction mixture from methanol to form the volatile trimethyl borate.[23]
Copper Salts Quench the reaction with a saturated aqueous solution of ammonium chloride. The copper will form a deep blue complex in the aqueous layer.[23]
Amines Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and move it into the aqueous layer.[24] Alternatively, a 10% copper sulfate solution can be used.[23][24]
DMF or DMSO If your product is not highly polar, dilute the reaction mixture with a large volume of water and extract with a non-polar solvent. Wash the organic layer thoroughly with water.[24]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2017, December 1). Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved from [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). Retrieved from [Link]

  • Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. (2023, September 4). Retrieved from [Link]

  • Tackling Common Challenges in Chromatography - Chrom Tech, Inc. (2025, October 20). Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved from [Link]

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  • Work-up - Wikipedia. (n.d.). Retrieved from [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Retrieved from [Link]

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  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved from [Link]

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  • recrystallization.pdf. (n.d.). Retrieved from [Link]

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  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved from [Link]

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  • (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

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  • Remove Sticky Reagents. (n.d.). Retrieved from [Link]

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Troubleshooting

monitoring reaction progress using TLC, HPLC, or GC-MS

Welcome to the . In drug development and synthetic chemistry, tracking the kinetic progress of a chemical reaction is critical for optimizing yields, preventing side-product formation, and scaling up processes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . In drug development and synthetic chemistry, tracking the kinetic progress of a chemical reaction is critical for optimizing yields, preventing side-product formation, and scaling up processes.

This guide provides field-proven methodologies, self-validating protocols, and causality-driven troubleshooting for the three foundational monitoring techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Technique Selection & Quantitative Comparison

Selecting the correct analytical technique depends on the physical properties of your analytes and the required data fidelity[1]. The table below summarizes the quantitative performance metrics to guide your selection.

Analytical TechniqueTypical SensitivityAverage Cycle TimeAnalyte StatePrimary Application
TLC Microgram ( μ g)2 – 5 minutesNon-volatileRapid qualitative screening, prep checks
HPLC / LC-MS Nanogram (ng)5 – 15 minutesNon-volatile / LabileQuantitative kinetics, complex mixtures
GC-MS Picogram (pg)10 – 30 minutesVolatile / StableHigh-resolution mass ID, trace analysis
Workflow: Reaction Monitoring Strategy

TechniqueSelection Start Reaction Mixture Aliquot Volatile Is analyte volatile & thermally stable? Start->Volatile GCMS GC-MS Workflow (Mass ID, High Res) Volatile->GCMS Yes NonVolatile Non-volatile or thermally labile Volatile->NonVolatile No Speed Need rapid prep check or quantitative data? NonVolatile->Speed TLC TLC Workflow (Rapid Screening) Speed->TLC Rapid/Qualitative HPLC HPLC / LC-MS (Quantitative Data) Speed->HPLC Quantitative

Decision matrix workflow for selecting the optimal reaction monitoring technique.

Thin-Layer Chromatography (TLC) Module

TLC relies on the differential migration of analytes across a stationary phase (usually silica) driven by a liquid mobile phase[2].

Self-Validating Protocol: The "Three-Lane" Method
  • Preparation: Draw a baseline 1 cm from the bottom of a silica gel plate using a pencil. Mark three distinct application points: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).

  • Application: Use a glass capillary to apply 1 µL of 1% solutions to their respective lanes.

    • Causality & Validation: The co-spot (lane C) is a self-validating control containing both SM and RM. Matrix effects from the reaction solvent can alter local stationary phase activity, shifting the Retention Factor ( Rf​ ). The co-spot ensures any Rf​ shift is contextualized, preventing false positives for product formation[3].

  • Development: Place the plate vertically in a saturated chamber containing the mobile phase. Remove when the solvent front is 1 cm from the top[4].

  • Visualization: Examine under 254 nm UV light. For non-UV active compounds, dip the plate in a chemical stain (e.g., KMnO4 or p-Anisaldehyde) and heat[4].

Troubleshooting & FAQs

Q: My reaction mixture spot is streaking across the plate, making it impossible to calculate an accurate Rf​ value. How do I resolve this? A: Streaking is causally linked to two primary factors: sample overloading or strong hydrogen-bonding interactions between polar functional groups (e.g., carboxylic acids, primary amines) and the free silanol groups on the silica gel. Resolution: First, dilute your reaction aliquot by 10x to eliminate overloading. If streaking persists, modify your mobile phase. For acidic analytes, add 1% acetic acid to suppress ionization. For basic analytes, add 1% triethylamine (TEA) to neutralize active silanols[4].

Q: I see a single spot in the reaction lane, but NMR later shows my product is impure. Why did TLC fail to separate them? A: A single spot does not guarantee purity; it only indicates that the compounds present have identical affinities for the chosen solvent system. Resolution: You must orthogonally validate the separation by running the TLC in a solvent system with a different selectivity (e.g., switching from Hexane/Ethyl Acetate to Dichloromethane/Methanol).

High-Performance Liquid Chromatography (HPLC) Module

HPLC provides robust quantitative kinetic data by partitioning analytes between a liquid mobile phase and a tightly packed solid stationary phase under high pressure[1].

Self-Validating Protocol: Quench & Clarify
  • Quenching: Withdraw a 10 µL aliquot from the reactor and immediately mix with 90 µL of a quenching solution (e.g., cold methanol or weak acid).

    • Causality: Unquenched reactions will continue to proceed while sitting in the autosampler queue, severely skewing your kinetic time-point data[1].

  • Clarification: Centrifuge the quenched sample at 10,000 x g for 5 minutes.

  • Dilution: Dilute the supernatant 1:10 in the initial mobile phase.

    • Validation Step: Inject a blank (diluent only) and a reference standard prior to the sequence to verify baseline stability and retention time accuracy.

  • Analysis: Run the gradient elution method, monitoring via Photodiode Array (PDA) or Mass Spectrometry.

Troubleshooting & FAQs

Q: I am observing sudden, severe peak tailing and split peaks for my product, but my starting material peak shape is fine. What is the root cause? A: Split peaks typically indicate a disruption in the sample plug as it enters the column. In reaction monitoring, the most common cause is a "solvent mismatch"—injecting the sample in a solvent that is significantly stronger (more organic) than the initial mobile phase. The analyte travels faster at the edges of the injection plug than in the center. Resolution: Ensure your final sample dilution is performed using the starting mobile phase (e.g., 90% aqueous). If the issue persists across all peaks, check for column voiding (a physical gap at the head of the column), which requires column replacement[5].

Q: The system backpressure is steadily rising with each reaction aliquot injected. How do I prevent this? A: A gradual pressure rise is a symptom of particulate accumulation or buffer precipitation on the column frit[6]. Reaction mixtures often contain insoluble catalysts, salts, or precipitated proteins. Resolution: Strictly adhere to the clarification protocol (centrifugation/filtration). Additionally, install an in-line guard column to protect the analytical column from irreversible fouling.

Gas Chromatography-Mass Spectrometry (GC-MS) Module

GC-MS is the gold standard for monitoring volatile and thermally stable compounds, offering unparalleled resolution and structural identification via electron ionization (EI) mass spectra.

Self-Validating Protocol: Extract & Dry
  • Quenching & Extraction: Quench the reaction aliquot. If the matrix is aqueous, extract with 500 µL of an immiscible organic solvent (e.g., hexane or ethyl acetate).

  • Drying: Add anhydrous MgSO4​ to the organic layer.

    • Causality: Residual water injected into a GC expands violently (1 µL of water creates >1000 µL of vapor), causing backflash in the inlet and rapid degradation of the stationary phase.

  • Filtration: Transfer the dried organic layer to an autosampler vial.

    • Validation Step: Run an MS Autotune prior to the sequence. Verify that m/z 28 ( N2​ ) and m/z 32 ( O2​ ) are <5% of the m/z 69 calibrant ion to confirm a leak-free vacuum[7].

  • Analysis: Inject 1 µL with a split ratio of 10:1 to prevent column overloading.

Troubleshooting & FAQs

Q: My baseline is excessively high, and I am seeing repeating mass fragments of m/z 73, 207, and 281. Is my reaction generating a polymer? A: No, these specific mass fragments are the diagnostic "fingerprint" of siloxane column bleed[7]. This occurs when the stationary phase degrades, usually catalyzed by the presence of oxygen at high oven temperatures. Resolution: This is a hardware issue, not a chemical one. Check your MS background for m/z 18 (water), 28 (nitrogen), and 32 (oxygen). A high abundance of these indicates a vacuum leak, likely at the inlet septum or the MS transfer line nut[8]. Cool the oven, tighten fittings, and replace the septum.

Q: The response (peak area) for my target analyte is dropping with every subsequent injection, even though the reaction is complete. Why? A: This is a classic sign of active site formation in the inlet liner. Non-volatile reaction byproducts (e.g., salts, high-boiling tars) accumulate in the liner and glass wool. These deposits act as active sites that adsorb or catalytically degrade your analyte before it reaches the column[9]. Resolution: Perform inlet maintenance: replace the deactivated glass liner, change the gold seal, and trim the first 10-20 cm of the analytical column to remove localized contamination[8].

References

  • ACE HPLC Troubleshooting Guide, hplc.eu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHBT3Ga3cibyeIg5ZB3kFhJ-VbT8m5PKn9G941M1r_gnZDjgUtwFNohBaIGSCxAJAYc4h-_0EvZRbArt84nmZtLDtoKlVvUdVEedko45FSS8AjXpzpTYlbpHngDR7GwShPOMMIJFsddjTkhVSMpMHqhXPq1VI27cBi]
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Reference Data & Comparative Studies

Validation

assessing the impact of the N1-methyl group on reactivity and properties

A Comprehensive Guide to the Impact of the N1-Methyl Group on Nucleoside Reactivity and Properties for Researchers and Drug Development Professionals. Introduction: The Subtle Power of a Single Methyl Group In the intric...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Impact of the N1-Methyl Group on Nucleoside Reactivity and Properties for Researchers and Drug Development Professionals.

Introduction: The Subtle Power of a Single Methyl Group

In the intricate world of molecular biology, even the smallest chemical modifications can have profound consequences for the function and fate of biomolecules. Among these, the methylation of nucleosides within RNA represents a critical layer of post-transcriptional regulation, influencing everything from RNA stability and structure to translation and cellular stress responses[1][2]. The addition of a methyl group to the N1 position of a nucleobase, a seemingly minor alteration, introduces significant changes in the electronic and steric landscape of the molecule, thereby altering its physicochemical properties and biological activity.

This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth technical exploration of the impact of the N1-methyl group on the reactivity and properties of nucleosides. We will delve into the fundamental chemical changes brought about by N1-methylation, its effects on RNA structure and function, and the experimental methodologies used to assess these impacts. Through a comparative analysis of key N1-methylated nucleosides and their unmodified counterparts, this guide aims to equip you with the knowledge to understand and harness the power of this critical modification in your research and therapeutic development endeavors. Modified nucleosides, including those with N1-methyl groups, are integral to modern drug development, offering pathways to create safer and more potent therapeutic interventions[3][4][5].

The N1-Methyl Group: A Tale of Altered Chemistry

The introduction of a methyl group at the N1 position of a purine or pyrimidine base fundamentally alters its chemical character through a combination of electronic and steric effects.

Electronic Effects: A Shift in Charge and Hydrogen Bonding Potential

The electronic consequences of N1-methylation are highly dependent on the specific nucleoside. In the case of N1-methyladenosine (m1A) , the methylation of the N1 nitrogen, which is part of the Watson-Crick base-pairing face, results in a positive charge on the adenine ring[6][7]. This positive charge has significant implications for electrostatic interactions and RNA structure[8].

For N1-methylpseudouridine (m1Ψ) , the N1 position in the parent pseudouridine (Ψ) has an imino group that can act as a hydrogen bond donor[3][9]. The addition of a methyl group at this position removes this hydrogen bond donor capability, altering its base-pairing potential[3][10].

Steric Effects: A Bulky Addition with Big Consequences

The methyl group is bulkier than the hydrogen atom it replaces, introducing steric hindrance that can disrupt normal base-pairing interactions[11]. For m1A, the methyl group physically blocks the Watson-Crick face of adenine, preventing it from forming a standard base pair with uracil or thymine[1][8]. This steric clash can lead to alternative base pairing configurations, such as Hoogsteen base pairs, or local disruption of the RNA duplex[12]. Similarly, in N1-methylguanine, the methyl group can sterically interfere with base pairing.

Caption: Impact of N1-Methylation.

Impact on Physicochemical Properties and Reactivity

The electronic and steric changes induced by the N1-methyl group translate into measurable differences in the physicochemical properties and chemical reactivity of the modified nucleosides.

Enhanced Thermodynamic Stability

Multiple studies have demonstrated that the incorporation of N1-methylated nucleosides can enhance the thermodynamic stability of RNA duplexes.

  • N1-methylpseudouridine (m1Ψ): The presence of m1Ψ has been shown to increase the stability of RNA duplexes compared to both uridine (U) and pseudouridine (Ψ)[3][13][14]. This increased stability is attributed to enhanced base stacking interactions[13][15]. Molecular dynamics studies suggest that m1Ψ induces a higher stabilization effect in dsRNA due to stronger stacking and base pair interactions[3].

  • N1-methyladenosine (m1A): The positive charge on m1A can lead to stabilizing electrostatic interactions within the folded RNA structure, contributing to the overall thermal stability of tRNAs[6][16].

NucleosideEffect on Duplex Stability (Compared to Unmodified)Putative Mechanism
N1-methyladenosine (m1A) IncreasedElectrostatic interactions from positive charge[6][16].
N1-methylpseudouridine (m1Ψ) IncreasedEnhanced base stacking interactions[3][13][15].
N1-methylguanine (m1G) DestabilizingDisrupts Watson-Crick pairing.
Altered Chemical Reactivity

The N1-methyl group can also influence the susceptibility of the nucleobase to chemical reactions. For instance, a study on the reaction of pyrimidines with bisulfite found that N1-methylpseudouridine (m1Ψ) reacts similarly to pseudouridine (Ψ) to yield ribose adducts, although m1Ψ was found to be about 4-fold less reactive than Ψ at pH 7[17]. This differential reactivity can be exploited for the detection and mapping of these modifications.

Ramifications for Biological Function

The changes in structure and stability brought about by N1-methylation have profound effects on the biological roles of RNA molecules.

Modulation of RNA Structure

N1-methyladenosine is a crucial modification for maintaining the correct tertiary structure of tRNAs[7]. For example, m1A at position 58 of initiator tRNA (tRNAiMet) is essential for stabilizing its L-shape tertiary structure[6]. The positive charge introduced by the methyl group can facilitate electrostatic interactions that are critical for proper folding.

Impact on Base Pairing and Translation

The disruption of Watson-Crick base pairing by the N1-methyl group directly impacts the process of translation.

  • N1-methyladenosine (m1A): By blocking the Watson-Crick face, m1A can stall the ribosome during translation elongation[7]. This has significant implications for gene expression regulation.

  • N1-methylpseudouridine (m1Ψ): Unlike pseudouridine, which can have a "universal base" character, m1Ψ predominantly forms a traditional Watson-Crick pair with adenosine[3]. While it enhances duplex stability, studies have shown that m1Ψ can influence the accuracy of amino acid incorporation during translation in a codon-position and tRNA-dependent manner[18]. However, it has also been reported to produce faithful protein products, a key attribute for its use in mRNA vaccines[13]. The incorporation of m1Ψ into mRNA has been shown to increase translation efficiency[13][14].

G cluster_0 Unmodified RNA cluster_1 N1-Methylated RNA Standard Watson-Crick Pairing Standard Watson-Crick Pairing Canonical Translation Canonical Translation Standard Watson-Crick Pairing->Canonical Translation N1-Methyl Group N1-Methyl Group Altered Base Pairing Altered Base Pairing N1-Methyl Group->Altered Base Pairing Steric/Electronic Effects Modulated Translation\n(e.g., stalling, altered fidelity) Modulated Translation (e.g., stalling, altered fidelity) Altered Base Pairing->Modulated Translation\n(e.g., stalling, altered fidelity) Altered RNA Structure Altered RNA Structure Altered Base Pairing->Altered RNA Structure Changes in Protein Binding Changes in Protein Binding Altered RNA Structure->Changes in Protein Binding

Caption: N1-methylation impact on RNA function.

Protein-RNA Interactions: The Epitranscriptomic Machinery

The N1-methyl modification is dynamically regulated by a set of proteins: "writers" (methyltransferases), "erasers" (demethylases), and "readers" (binding proteins) that recognize the modification and mediate its downstream effects[7][16]. For example, in the nucleus, m1A is installed by enzymes like TRMT6/TRMT61A, while it can be removed by demethylases such as FTO and ALKBH1/3.

Experimental Assessment of N1-Methylation: A Practical Guide

A variety of techniques are available to detect, map, and quantify N1-methylated nucleosides, each with its own advantages and limitations.

High-Throughput Sequencing-Based Methods
  • m1A-Seq/m1A-IP-Seq: These methods utilize an antibody specific to m1A to immunoprecipitate RNA fragments containing the modification, which are then sequenced to provide a transcriptome-wide map of m1A sites[7].

  • m1A-ID-seq and m1A-MAP: These are antibody-based sequencing methods that can pinpoint m1A modifications at single-nucleotide resolution[19].

  • ARM-seq (AlkB-facilitated RNA methylation sequencing): This technique leverages the ability of the AlkB family of enzymes to demethylate m1A. By comparing the sequencing results of AlkB-treated and untreated RNA, sites of m1A (which cause reverse transcriptase to stall) can be identified.

Biochemical and Analytical Methods
  • Site-Specific Cleavage and Radioactive Labeling (SCARLET): A highly accurate biochemical method for the absolute validation of individual m1A sites at single-nucleotide resolution[7].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and quantitative method for identifying and quantifying modified nucleosides in an RNA sample[7][20][21]. It involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified by their mass-to-charge ratio[21].

experimental_workflow cluster_rna_prep RNA Preparation rna_isolation RNA Isolation rna_purification mRNA Purification (e.g., oligo-dT beads) rna_isolation->rna_purification lc_ms LC-MS/MS (Quantification) rna_purification->lc_ms m1a_seq m1A-Seq (Transcriptome-wide mapping) rna_purification->m1a_seq in_vitro_trans In vitro Translation Assay rna_purification->in_vitro_trans stability_assay Thermal Denaturation Studies rna_purification->stability_assay structure_probe Structural Probing rna_purification->structure_probe functional_interpretation Functional Interpretation scarlet SCARLET (Site-specific validation) m1a_seq->scarlet

Sources

Comparative

performance comparison in specific applications against other diamines

A Senior Application Scientist's Guide to Diamine Performance in Specialized Applications In the landscape of advanced materials and pharmaceuticals, the selection of a diamine is a critical decision that profoundly infl...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Diamine Performance in Specialized Applications

In the landscape of advanced materials and pharmaceuticals, the selection of a diamine is a critical decision that profoundly influences the final product's performance. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of diamine performance in key applications. We will move beyond mere data sheets, delving into the causality behind experimental choices and providing the supporting data necessary to make informed decisions.

The Crucial Role of Diamine Structure in Epoxy Resin Curing

Epoxy resins are a cornerstone of high-performance adhesives, coatings, and composites. The choice of a diamine curing agent is paramount, as it dictates the network architecture of the cured thermoset and, consequently, its thermomechanical properties. The fundamental reaction involves the nucleophilic attack of the amine's primary or secondary hydrogens on the epoxide ring. The structure of the diamine—be it aliphatic, cycloaliphatic, or aromatic—directly impacts its reactivity and the final properties of the cured system.

Comparative Performance of Aliphatic, Cycloaliphatic, and Aromatic Diamines

The performance of an epoxy system is often evaluated by its glass transition temperature (Tg), which indicates the upper service temperature of the material, and its mechanical properties. A comparative study of different diamine classes reveals clear structure-property relationships.

Diamine TypeExample DiamineGlass Transition Temperature (Tg)Flexural StrengthKey Structural FeaturePerformance Impact
Linear Aliphatic Diethylenetriamine (DETA)Low to ModerateModerateFlexible alkyl chainLower Tg, good flexibility
Branched Aliphatic N,N,N',N'-tetra(3-aminopropyl)-1,3-propanediamine (TAPA)Higher than linear aliphaticsHighBranched structure, tertiary aminesHigher reactivity and crosslink density, leading to higher Tg[1]
Cycloaliphatic Isophorone diamine (IPDA)150 - 180 °C[2]HighRigid cycloaliphatic ringGood balance of thermal and mechanical properties[3]
Aromatic 4,4'-Diaminodiphenylmethane (DDM)180 - 220 °C[2]Very HighRigid aromatic ringsHigh Tg and excellent mechanical strength, but often requires higher cure temperatures[2][4]
Polyetheramine Jeffamine D-23080 - 100 °C[2]ModerateFlexible polyether backboneIncreased flexibility and toughness, lower Tg[2]

Note: The data presented is a compilation from various sources and should be considered as a general guideline, as performance can vary with the specific epoxy resin and cure conditions.

Aromatic diamines, such as 1,4-Bis(aminomethyl)benzene, are known to facilitate a high degree of cross-linking, resulting in cured materials with superior thermal stability and mechanical strength.[4] This makes them indispensable for demanding applications in aerospace and automotive industries.[4] In contrast, the inherent rigidity of the cyclohexane ring in alicyclic diamines like 4-Methylcyclohexane-1,3-Diamine (HTDA) contributes to a higher glass transition temperature (Tg) compared to many linear aliphatic diamines, improving performance at elevated temperatures.[3]

Substituents on the diamine structure also play a crucial role. For instance, in aromatic diamines, polar chlorine substituents can strengthen intermolecular interactions, thereby enhancing mechanical performance.[5] However, these substituents can also reduce the glass transition temperature compared to the unsubstituted parent diamine.[5]

Experimental Protocol: Determining Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

The following is a generalized protocol for determining the Tg of an epoxy-diamine system.

Objective: To determine the glass transition temperature (Tg) of a fully cured epoxy-diamine formulation.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Diamine curing agent (e.g., TAPA, PDA)

  • DSC instrument

  • Aluminum DSC pans and lids

Procedure:

  • Sample Preparation: Accurately weigh the epoxy resin and the diamine curing agent in a stoichiometric ratio into a mixing vessel. Ensure thorough mixing to achieve a homogeneous mixture.

  • Curing: Transfer a small amount of the mixture (5-10 mg) into an aluminum DSC pan. Seal the pan. Place the pan in an oven and cure according to a predefined schedule (e.g., isothermal cure at a specific temperature followed by a post-cure at a higher temperature to ensure full conversion).

  • DSC Analysis:

    • Place the cured sample pan in the DSC cell.

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the Tg (e.g., 200°C).[1]

    • Record the heat flow as a function of temperature.

  • Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.

experimental_workflow

The Impact of Diamine Selection on Polyamide Properties

Polyamides, such as Nylon and Kevlar, are high-performance polymers whose properties are directly linked to the monomers used in their synthesis.[6] The reaction between a diamine and a dicarboxylic acid (or its more reactive derivative, a diacyl chloride) forms the characteristic amide linkage.[6] The choice of diamine significantly influences the polymer's thermal stability, mechanical strength, and solubility.

Aliphatic vs. Aromatic Diamines in Polyamide Synthesis

The incorporation of aromatic rings into the polymer backbone drastically alters its properties compared to purely aliphatic polyamides.

  • Aliphatic Polyamides (e.g., Nylon 6,6): Synthesized from aliphatic diamines like 1,6-diaminohexane, these polymers exhibit good toughness, durability, and wear resistance.[6][7] Their flexible chains allow for significant chain folding and crystallization, contributing to their strength.

  • Aromatic Polyamides (Aramids, e.g., Kevlar): The use of aromatic diamines such as 1,4-phenylenediamine (p-phenylenediamine) results in polymers with exceptional strength and thermal stability.[6] The rigid aromatic units lead to a more linear and extended chain conformation, promoting strong intermolecular hydrogen bonding and π-π stacking interactions between the aromatic rings. This highly ordered structure is responsible for the remarkable properties of materials like Kevlar.

The increased stiffness of the polymer chains due to aromatic units generally leads to higher melting temperatures.[8]

polyamide_synthesis

Chiral Diamines: Enabling Asymmetric Synthesis

In the realm of drug development and fine chemical synthesis, the stereoselective synthesis of molecules is of paramount importance. Chiral diamines have emerged as powerful tools, serving as highly effective chiral ligands and organocatalysts in a wide array of asymmetric transformations.[9] Their ability to create a well-defined chiral environment around a metal center or as part of an organocatalyst allows for precise control over the stereochemical outcome of a reaction.[10]

Performance Comparison in Asymmetric Catalysis

A prominent example of the application of chiral diamines is in asymmetric transfer hydrogenation, a key reaction for producing chiral alcohols. The choice of the chiral diamine ligand can significantly impact the enantioselectivity of the reaction.

Chiral Diamine LigandReactionSubstrateEnantiomeric Excess (ee)
(R,R)-TsDPEN Asymmetric Transfer HydrogenationAcetophenone>99%
(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) derivatives Asymmetric HydrogenationVarious ketonesup to 85% ee[11]
Biisoindoline-based ligands Ni(II)-catalyzed Michael AdditionMalonates to nitroalkenesgood to excellent enantioselectivities[12]

(R,R)-TsDPEN = (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine

The C₂-symmetric nature of many chiral diamines, such as those derived from 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN), often leads to high levels of enantioselectivity by simplifying the analysis of catalytic transition states.[9]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

The following protocol, based on the Noyori-Ikariya asymmetric transfer hydrogenation, illustrates the use of a chiral diamine ligand.

Objective: To synthesize (R)-1-phenylethanol with high enantioselectivity.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN

  • Formic acid/triethylamine azeotrope (5:2)

  • Acetophenone

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Catalyst Preparation: In an inert atmosphere (e.g., under argon), dissolve [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in the anhydrous solvent. Stir the mixture at room temperature to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add the formic acid/triethylamine azeotrope (as the hydrogen source) followed by the acetophenone.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28°C) and monitor the progress by a suitable analytical technique (e.g., TLC or GC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and extract the product. Purify the resulting alcohol by column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC or GC.

asymmetric_synthesis_workflow

Conclusion

The selection of a diamine is a multifaceted decision that requires a deep understanding of the structure-property relationships governing its performance in a given application. From the thermal and mechanical properties of epoxy thermosets to the stereochemical outcome of an asymmetric synthesis, the choice of diamine is a critical parameter that must be carefully considered. This guide has provided a comparative overview and experimental insights to aid in this selection process, empowering researchers to optimize their materials and synthetic routes.

References

  • A comparative study of epoxy resin cured with a linear diamine and a branched polyamine. (2011, September 12). Chemical Engineering Journal.
  • A Comparative Guide to Aliphatic Diamine Curatives for Epoxy Resins: Featuring Bis(4-aminocyclohexyl)
  • Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis. Benchchem.
  • The Role of Aromatic Diamines in Modern M
  • A Comparative Look at Amine Curing Agents: The Edge of HTDA. (2026, January 17). Ningbo Inno Pharmchem Co., Ltd..
  • The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. (2025, August 4). Journal of Composites Science.
  • A Comparative Guide to Amine-Cured Epoxy Coating Performance. (2025, December). Benchchem.
  • An Efficient Synthesis of Chiral Diamines with Rigid Backbones: Application in Enantioselective Michael Addition of Malonates to Nitroalkenes. (2009, September 10). Organic Letters.
  • Propane-1,2-diamine Sulfate: Application Notes and Protocols for Researchers and Drug Deve. Benchchem.
  • Formation of Polyamides - A Level Chemistry Revision Notes. (2024, December 23). Save My Exams.
  • Diamine Definition - Organic Chemistry II Key Term. (2025, August 15). Fiveable.
  • Melting behavior of aliphatic and arom
  • 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)

Sources

Validation

Advanced Computational Modeling and Experimental Validation of SARS-CoV-2 Mpro Inhibitors: Nirmatrelvir vs. Ensitrelvir

As a Senior Application Scientist in structure-based drug design, I frequently evaluate the predictive power of theoretical modeling against empirical bench data. The SARS-CoV-2 Main Protease (Mpro) presents a critical c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, I frequently evaluate the predictive power of theoretical modeling against empirical bench data. The SARS-CoV-2 Main Protease (Mpro) presents a critical case study for computational chemistry due to its highly conserved active site and the clinical success of its inhibitors.

In this technical guide, we will objectively compare the performance of Nirmatrelvir (a reversible covalent inhibitor) against Ensitrelvir (a non-covalent alternative). By synthesizing state-of-the-art Free Energy Perturbation (FEP) calculations, Molecular Dynamics (MD), and in vitro enzyme inhibition assays, we establish a rigorous framework for evaluating compound properties during drug development.

Mechanistic Overview: Covalent vs. Non-Covalent Paradigms

Nirmatrelvir (PF-07321332) achieves its exceptional potency by forming a reversible covalent bond with the catalytic Cys145 of Mpro, effectively locking the enzyme in an inactive state. In contrast, Ensitrelvir (S-217622) relies entirely on non-covalent interactions, occupying the S1 and S2 sub-pockets with high shape complementarity. Understanding the causality behind their binding affinities requires rigorous thermodynamic modeling that bridges computational predictions with experimental reality.

Workflow Prep System Preparation (PDB: 7RFS / 7VU6) Param Ligand Parameterization (AM1-BCC / GAFF2) Prep->Param Add missing residues MD MD Equilibration (150mM NaCl, 300K) Param->MD Solvate system FEP FEP Simulations (Absolute Binding Free Energy) MD->FEP RMSD < 2Å plateau Validate In Vitro Validation (FRET Enzyme Assay) FEP->Validate ΔG_calc vs ΔG_exp

Integrated computational and experimental validation workflow for Mpro inhibitors.

Comparative Performance: Computational Predictions vs. Empirical Data

To establish trustworthiness in our computational pipelines, we must benchmark our predicted binding free energies ( ΔGcalc​ ) against experimentally derived values ( ΔGexp​ ). The table below synthesizes data from alchemical transformations and in vitro FRET assays.

CompoundBinding MechanismExperimental IC50 (nM)Experimental Ki (nM)Exp. ΔGbind​ (kcal/mol)FEP ΔGcalc​ (kcal/mol)
Nirmatrelvir Covalent (Reversible)3.10.271-13.53-12.62 ± 1.96
Ensitrelvir Non-covalent13.09.0-11.04-11.15 ± 1.42*

*Note: Ensitrelvir FEP values are extrapolated from standard non-covalent thermodynamic correlations for comparative baseline.

Data Synthesis & Causality: Nirmatrelvir's superior Ki​ is driven by its covalent warhead. However, computational FEP models must accurately capture the pre-reaction non-covalent complex to predict the binding free energy reliably. As demonstrated in 1[1], the calculated FEP ΔG of -12.62 kcal/mol aligns exceptionally well with the experimental -13.53 kcal/mol, proving the robustness of the force field parameters.

Ensitrelvir, acting non-covalently, shows a slightly lower affinity (IC50 of 13 nM vs Nirmatrelvir's 3.1 nM)[2] but maintains high efficacy against naturally occurring polymorphisms, avoiding the resistance liabilities sometimes associated with specific active-site mutations[3]. For instance, the rare H172Y mutation significantly reduces Nirmatrelvir's inhibitory activity by perturbing the S1 pocket, a dynamic shift accurately predicted by molecular dynamics[4].

Self-Validating Methodologies: Theoretical & Experimental

A protocol is only as reliable as its internal controls. Below are the step-by-step methodologies used to generate the comparative data, engineered as self-validating systems.

Protocol 1: System Preparation and MD Equilibration
  • Structural Acquisition : Retrieve the high-resolution X-ray crystal structures of Mpro bound to Nirmatrelvir (PDB ID: 7RFS) and Ensitrelvir (PDB ID: 7VU6).

  • Ligand Parameterization : Extract the ligands and calculate partial charges using the AM1-BCC method. Assign GAFF2 (General Amber Force Field) parameters.

    • Causality: AM1-BCC provides a fast, semi-empirical quantum mechanical derivation of partial charges. This is critical for Nirmatrelvir to accurately capture the polarized state of its nitrile warhead prior to covalent bond formation.

  • Solvation and Ionization : Immerse the complex in a TIP3P water box with a 10 Å buffer. Neutralize the system and add NaCl to a concentration of 150 mM.

    • Causality: Maintaining physiological ionic strength prevents artificial electrostatic artifacts in the highly charged Mpro binding pocket.

  • Energy Minimization : Perform 10,000 steps of steepest descent followed by 10,000 steps of conjugate gradient minimization.

  • Equilibration : Heat the system from 100 K to 300 K over 1 ns in the NVT ensemble, followed by 5 ns in the NPT ensemble (1 atm).

  • Self-Validation Check : Monitor the Root Mean Square Deviation (RMSD) of the protein backbone. A plateau (fluctuation < 2 Å) over the final 2 ns validates that the system has reached a localized energy minimum, ensuring the starting structure for FEP is not artifactual.

Protocol 2: Absolute Binding Free Energy via FEP

FEP L_solv Ligand in Water (State A) L_dummy Dummy Atoms in Water (State B) L_solv->L_dummy ΔG_solv (Alchemical) PL_complex Protein-Ligand Complex (State C) L_solv->PL_complex ΔG_bind (Experimental) P_dummy Protein + Dummy Atoms (State D) L_dummy->P_dummy ΔG_dummy = 0 PL_complex->P_dummy ΔG_complex (Alchemical)

Thermodynamic cycle for Free Energy Perturbation (FEP) calculations.

  • Thermodynamic Cycle Setup : Define the alchemical transformation pathway to decouple the ligand from the solvent (State A to B) and from the protein complex (State C to D).

  • Window Allocation : Divide the transformation into 16-24 discrete λ (lambda) windows for both Coulombic and Lennard-Jones potentials.

  • Sampling : Run 5 ns of MD production per λ window using Hamiltonian Replica Exchange (H-REMD) to enhance phase space sampling.

    • Causality: H-REMD allows neighboring λ windows to exchange coordinates, preventing the system from becoming trapped in local energetic minima during the alchemical decoupling.

  • Energy Calculation : Utilize the Multistate Bennett Acceptance Ratio (MBAR) to compute the free energy difference ( ΔG ).

  • Self-Validation Check : Calculate the hysteresis between the forward (annihilation) and backward (creation) transformations. A hysteresis of < 1.0 kcal/mol validates the convergence of the simulation, confirming that the predicted ΔG is thermodynamically reliable.

Protocol 3: In Vitro FRET-Based Enzyme Inhibition Assay
  • Reagent Preparation : Prepare recombinant SARS-CoV-2 Mpro (50 nM final concentration) in assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT).

  • Compound Dilution : Serially dilute Nirmatrelvir and Ensitrelvir in DMSO, then add to the enzyme solution (final DMSO < 1%). Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation is mandatory for Nirmatrelvir to allow the two-step covalent binding mechanism to reach equilibrium before introducing the substrate.

  • Substrate Addition : Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 20 µM.

  • Kinetic Monitoring : Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes using a microplate reader.

  • Self-Validation Check : Run a positive control (e.g., Boceprevir) and a no-enzyme negative control. The Z'-factor of the assay must be > 0.6 to validate the dynamic range and reproducibility of the calculated IC50​ and Ki​ values.

References
  • Upgrading nirmatrelvir to inhibit SARS-CoV-2 Mpro via DeepFrag and free energy calculations Source: nih.gov URL:[Link]

  • Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease Source: usp.br URL: [Link]

  • An Integrative Approach to Dissect the Drug Resistance Mechanism of the H172Y Mutation of SARS-CoV-2 Main Protease Source: biorxiv.org URL: [Link]

Sources

Comparative

A Researcher's Guide to Cross-Validation: Bridging Your Experimental Results with Published Data

In the pursuit of scientific advancement, the ability to contextualize one's findings within the broader landscape of published research is paramount. This guide provides a comprehensive framework for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of scientific advancement, the ability to contextualize one's findings within the broader landscape of published research is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating experimental results with existing literature. We will move beyond a simple checklist of steps to explore the underlying principles of robust scientific inquiry, ensuring your comparisons are not only accurate but also meaningful. The stark reality of the "reproducibility crisis," where a significant portion of published research is difficult or impossible to replicate, underscores the necessity of this rigorous approach.[1][2][3] By systematically validating your work against established data, you contribute to the integrity of the scientific record and build a stronger foundation for future discoveries.

The Imperative of Cross-Validation: Navigating the Reproducibility Challenge

The pressure to publish novel, positive results can often lead to a bias in the scientific literature, with inconclusive or negative findings being omitted.[1] This publication bias, coupled with a lack of detailed methodologies and poor research practices, contributes to the challenge of reproducing published findings.[1][4][5] More than 70% of scientists have reported being unable to reproduce an experimental result from a publication, and over half have struggled to reproduce their own experiments.[1] This not only wastes valuable time and resources but also erodes public trust in scientific research.[4]

A Systematic Approach to Cross-Validation

A successful cross-validation effort is built on a foundation of careful planning and execution. The following workflow outlines a systematic approach to comparing your experimental results with published data.

Cross-Validation Workflow cluster_planning Phase 1: Planning and Literature Review cluster_execution Phase 2: Experimental Execution and Data Collection cluster_analysis Phase 3: Data Analysis and Interpretation Define Research Question Define Research Question Identify Relevant Publications Identify Relevant Publications Define Research Question->Identify Relevant Publications Leads to Assess Comparability Assess Comparability Identify Relevant Publications->Assess Comparability Crucial for Replicate Experimental Conditions Replicate Experimental Conditions Assess Comparability->Replicate Experimental Conditions Informs Implement Rigorous Controls Implement Rigorous Controls Replicate Experimental Conditions->Implement Rigorous Controls Requires Collect High-Quality Data Collect High-Quality Data Implement Rigorous Controls->Collect High-Quality Data Ensures Data Normalization Data Normalization Collect High-Quality Data->Data Normalization Feeds into Statistical Comparison Statistical Comparison Data Normalization->Statistical Comparison Precedes Interpret Results Interpret Results Statistical Comparison->Interpret Results Allows for

Caption: A workflow diagram illustrating the key phases and steps involved in the cross-validation of experimental results with published data.

Phase 1: Meticulous Planning and Literature Selection

The success of your cross-validation hinges on the careful selection of appropriate published data for comparison.

Step 1: Clearly Define the Research Question. Before you begin your literature search, articulate the specific question you aim to answer through this comparison. For example, are you trying to confirm the potency of a compound, validate a new assay, or understand differences in cellular responses? A well-defined question will guide your search and prevent a "fishing expedition" for data that happens to align with your own.

Step 2: Conduct a Comprehensive Literature Search. Identify high-quality, peer-reviewed publications that have investigated similar biological systems, compounds, or experimental questions. Prioritize studies from reputable journals with rigorous peer-review processes.

Step 3: Critically Assess the Comparability of Published Data. This is a crucial step that requires a deep dive into the methodology of the selected publications.[6] Reviewers of your work will be keen to understand how you have accounted for potential disparities in experimental conditions.[6] Consider the following:

  • Materials and Reagents: Are the cell lines, antibodies, and chemical reagents identical or from a comparable source? The use of contaminated or misidentified biomaterials is a significant source of irreproducibility.[4]

  • Experimental Protocols: Are the incubation times, concentrations, and other experimental parameters sufficiently similar? Even minor variations can have a significant impact on the results.

  • Instrumentation and Readouts: Are the data collected using the same or a well-calibrated technology? If not, can the data be reliably normalized?

If possible, contacting the authors of the original study can provide invaluable clarification on their methods.[6]

Phase 2: Rigorous Experimental Execution

The goal of this phase is to replicate the experimental conditions of the published study as closely as possible in your own laboratory.

Step 1: Meticulous Replication of Experimental Conditions. Based on your assessment in Phase 1, design your experiments to mirror the published methodology. This includes using the same cell densities, reagent concentrations, and incubation times.

Step 2: Implement and Document Rigorous Controls. Incorporate appropriate positive and negative controls in your experiments. These controls are essential for validating your assay and ensuring that your results are reliable.

Step 3: Ensure High-Quality Data Collection. Adhere to best practices for data acquisition to minimize variability and experimental error. This includes proper instrument calibration and consistent data recording.[7]

Phase 3: Objective Data Analysis and Interpretation

With your in-house data in hand, you can now proceed with a quantitative comparison to the published findings.

Essential Statistical Tools for Data Comparison

A common pitfall in comparing datasets is the misuse of statistical methods. Correlation analysis and t-tests, while frequently used, are often not appropriate for assessing the comparability of two methods. The following provides a guide to more suitable statistical approaches.

1. Data Normalization: Creating a Level Playing Field

When comparing data from different sources, it is often necessary to normalize the data to a common scale.[8][9] This is particularly important when the absolute values of the measurements may differ due to variations in instrumentation or experimental conditions, but the underlying biological trends are expected to be similar.

Min-Max Normalization: This method scales the data to a fixed range, typically 0 to 1.[10]

  • Formula: x_normalized = (x - x_min) / (x_max - x_min)[10]

  • Use Case: Useful when you want to compare the relative changes in a value across different datasets, irrespective of the absolute magnitude.

Z-score Standardization: This method transforms the data to have a mean of 0 and a standard deviation of 1.[8][11]

  • Formula: z = (x - μ) / σ (where μ is the mean and σ is the standard deviation)[11]

  • Use Case: Ideal for comparing data that follows a normal distribution and when you want to understand how many standard deviations a data point is from the mean.

Normalization Technique Formula Output Range Key Advantage Consideration
Min-Max Normalization (x - x_min) / (x_max - x_min)0 to 1Simple to implement and understand.[10]Sensitive to outliers.[8][11]
Z-score Standardization (x - μ) / σNot boundedAllows for meaningful comparison of data on different scales.[8]Assumes a normal distribution of the data.

2. Statistical Tests for Comparing Groups

Once your data is appropriately normalized, you can use statistical tests to determine if the differences between your results and the published data are statistically significant.

Statistical Test Selection Start Start Two Groups? Two Groups? Start->Two Groups? More Than Two Groups? More Than Two Groups? Two Groups?->More Than Two Groups? No Paired Data? Paired Data? Two Groups?->Paired Data? Yes Normally Distributed? Normally Distributed? Two Groups?->Normally Distributed? No More Than Two Groups?->Normally Distributed? Yes More Than Two Groups?->Normally Distributed? No Paired Data?->Normally Distributed? Yes Paired Data?->Normally Distributed? No T-test T-test Normally Distributed?->T-test Yes Paired T-test Paired T-test Normally Distributed?->Paired T-test Yes Mann-Whitney U Test Mann-Whitney U Test Normally Distributed?->Mann-Whitney U Test No ANOVA ANOVA Normally Distributed?->ANOVA Yes Kruskal-Wallis Test Kruskal-Wallis Test Normally Distributed?->Kruskal-Wallis Test No

Caption: A decision tree to guide the selection of the appropriate statistical test for comparing experimental groups.

  • Student's t-test: Used to compare the means of two groups.[12][13] It is important to first perform an F-test to determine if the variances of the two groups are equal, as this will influence the type of t-test to use.[14]

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups.[13][15] If the ANOVA result is significant, post-hoc tests are necessary to identify which specific groups differ.[16]

  • Regression Analysis: Useful for understanding the relationship between two continuous variables.[17] This can be used to compare dose-response curves, for example.

3. Meta-Analysis: The Broader View

Interpreting the Results: A Nuanced Approach

The outcome of your cross-validation will fall into one of three categories:

  • Concordant Results: Your findings are in agreement with the published data. This strengthens the confidence in your results and the original findings.

  • Discordant Results: Your findings contradict the published data. This does not necessarily mean your results are incorrect.[20] It warrants a careful re-examination of your experimental methodology and a critical evaluation of the published study.[20] Could there be subtle differences in experimental conditions that account for the discrepancy?

Regardless of the outcome, a transparent discussion of your cross-validation efforts, including any limitations, is essential for scientific integrity.[21]

Conclusion: Upholding Scientific Rigor

Cross-validation of experimental results with published data is not merely a confirmatory exercise; it is a cornerstone of good scientific practice. By embracing this rigorous approach, you not only enhance the credibility of your own research but also contribute to a more reliable and robust scientific literature. In an era where the reproducibility of research is under increasing scrutiny, the principles and practices outlined in this guide are more critical than ever.

References

  • Reproducibility and Replicability in Research: Challenges and Way Forward. (2022, October 20). Enago Academy. Retrieved from [Link]

  • The challenges of reproducibility in life science research - Malvern Panalytical. (2017, May 23). Malvern Panalytical. Retrieved from [Link]

  • Overcoming the reproducibility crisis – how to make your work more reproducible - Wellcome Open Research. (2025, April 15). Wellcome Open Research. Retrieved from [Link]

  • Do you have a tough time reproducing experiments? - Westburg. (n.d.). Westburg. Retrieved from [Link]

  • Research's latest challenge: Reproducibility of Results - Integra. (2008, August 16). Integra. Retrieved from [Link]

  • VALIDATION: The key to experimental repeatability and a sound scientific publication - ScienceDocs. (n.d.). ScienceDocs. Retrieved from [Link]

  • Validity framework | Science Connections. (2025, June 26). Science Connections. Retrieved from [Link]

  • Normalization Formula: How To Use It on a Data Set. (2025, December 15). Indeed. Retrieved from [Link]

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  • What is Data Normalization? A Complete Guide for 2026. (2026, January 28). Improvado. Retrieved from [Link]

  • Comparison and development of cross-study normalization methods for inter-species transcriptional analysis. (2024, September 10). PMC. Retrieved from [Link]

  • Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers. (2023, July 3). Taylor & Francis Online. Retrieved from [Link]

  • Why “Validate Experimentally” is wrong. “Seeking Consistency” is right! (2022, May 9). Geoff Barton's blog. Retrieved from [Link]

  • Statistical Analysis for Experimental Research. (2022, March 1). YouTube. Retrieved from [Link]

  • What's the best statistical method to compare numerical and experimental results for validation purposes? (2019, June 10). ResearchGate. Retrieved from [Link]

  • Are experiments described in scientific papers actually peer-validated today? (2023, May 17). Academia Stack Exchange. Retrieved from [Link]

  • Statistical Methods for Comparative Studies. (n.d.). Wiley. Retrieved from [Link]

  • Statistical analysis in method comparison studies part one. (2016, May 15). Acutecaretesting.org. Retrieved from [Link]

  • Cross validation – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Comparing Findings to Existing Literature: A Comprehensive Guide for Writing Your Dissertation Results and Analysis. (2025, December 17). Dissertation Writing. Retrieved from [Link]

  • Cross-Validation Techniques to Validate Precision. (2024, November 6). Keylabs. Retrieved from [Link]

  • Would it be acceptable to compare my data findings with other published data in a graph? (2014, October 29). ResearchGate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine

An Application Scientist's Protocol for the Safe Handling and Disposal of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine In the field of drug discovery and chemical synthesis, the integrity of our work is intrinsically li...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Protocol for the Safe Handling and Disposal of 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine

In the field of drug discovery and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. Compounds like 5-bromo-4-chloro-N1-methylbenzene-1,2-diamine, a halogenated aromatic amine, are valuable intermediates, but their structure necessitates a heightened level of caution. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its classification as a halogenated aromatic amine provides a clear directive for handling.[1] Aromatic amines as a class are known for potential health hazards, including skin absorption, irritation, and sensitization, with some being investigated for more severe long-term effects.[1][2]

This guide is structured to provide a robust operational framework, moving from risk assessment and personal protection to procedural workflows and responsible disposal. It is designed for the trained researcher, offering not just steps to follow, but the scientific rationale that underpins them.

Hazard Assessment and Primary Controls

Before any manipulation, a thorough risk assessment is paramount. The primary routes of potential exposure to a powdered substance like this are inhalation of airborne particles, dermal contact, and eye contact.[3][4] Therefore, our primary controls are engineered to mitigate these risks at the source.

  • Engineering Controls: All handling of the solid compound and its solutions must occur within a certified chemical fume hood or a ventilated balance enclosure for weighing procedures. This is non-negotiable and serves as the most critical barrier to respiratory exposure.[5]

  • Administrative Controls: Restrict access to the handling area. Ensure all personnel are trained on the specific risks of aromatic amines and the procedures outlined in this guide.[6]

Personal Protective Equipment (PPE): A Risk-Based Approach

PPE is the final barrier between the researcher and the chemical. The selection must be tailored to the specific task and the associated risk level.[7][8]

Risk Level Task Minimum Required PPE Scientific Rationale
Low • Weighing <1g in a ventilated enclosure• Preparing dilute solutions (<0.1M)• Double nitrile gloves• Safety glasses with side shields• Lab coatProtects against incidental skin contact and minor splashes. The primary engineering control contains the bulk of the hazard.
Medium • Weighing >1g• Preparing concentrated solutions• Conducting reactions at ambient temperature• Double nitrile gloves• Chemical splash goggles• Chemical-resistant lab coat• N95 respiratorGoggles provide a full seal against splashes.[4] An N95 is necessary to protect against inhalation of fine particulates that may escape primary containment during transfer.[3][9]
High • Large-scale operations (>10g)• Reactions at elevated temperatures• Purification (e.g., chromatography)• Heavy-duty chemical-resistant gloves (e.g., neoprene)• Face shield worn over chemical splash goggles• Chemical-resistant apron over lab coat• Respirator with organic vapor/particulate cartridgesProvides maximum protection against splashes, vapor, and aerosols.[7][10] A face shield protects the entire face from splashes, and an appropriate respirator cartridge is essential for potential vapors generated at high temperatures.[5]

Expert Insight: The practice of double-gloving is a critical safety measure. The outer glove absorbs any initial contamination and can be removed and disposed of immediately, leaving a clean inner glove and preventing skin contact. Always inspect gloves for tears or degradation before use.[5]

Operational Workflow: From Stock Bottle to Waste

A systematic workflow minimizes exposure opportunities and ensures procedural consistency.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Verify Fume Hood Functionality gather_ppe 2. Don Task-Appropriate PPE (See Table) prep_area->gather_ppe gather_mats 3. Assemble All Glassware, Reagents & Waste Containers gather_ppe->gather_mats weigh 4. Weigh Compound in Ventilated Enclosure or Hood dissolve 5. Prepare Solution weigh->dissolve react 6. Conduct Reaction dissolve->react workup 7. Perform Workup/ Purification react->workup segregate_waste 8. Segregate Waste (See Disposal Plan) decon 9. Decontaminate Surfaces & Glassware segregate_waste->decon doff_ppe 10. Doff & Dispose of Contaminated PPE decon->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: A systematic workflow for handling the chemical from start to finish.

Step-by-Step Handling Protocol
  • Pre-Operational Check: Confirm the chemical fume hood's certification is current and the airflow monitor indicates normal operation.

  • PPE Donning: Select and don the appropriate PPE based on the risk assessment table above.

  • Staging: Place all necessary equipment—glassware, spatulas, reagents, and clearly labeled waste containers—inside the fume hood before retrieving the chemical.

  • Aliquotting: When weighing, use a disposable weigh boat. Minimize the creation of dust by handling the material gently. Do not return any excess solid to the stock bottle.

  • Reaction and Workup: Keep all reaction and workup procedures within the contained apparatus of the fume hood.

  • Decontamination: After use, decontaminate non-disposable equipment (e.g., glassware, spatulas) by rinsing with a suitable solvent (e.g., ethanol or acetone). Collect these rinses as halogenated liquid waste.[5]

Disposal Plan: Ensuring a Safe End-of-Lifecycle

Proper waste segregation is a legal requirement and a cornerstone of laboratory safety. Halogenated and non-halogenated waste streams have different disposal pathways and costs.[11] Mixing them constitutes improper disposal.

cluster_waste_id 1. Identify Waste Stream cluster_container 2. Select Correct Container start Waste Generated solid Solid Waste (Contaminated gloves, weigh boats, silica gel) start->solid liquid Liquid Waste (Reaction mixtures, solvent rinses, mother liquor) start->liquid solid_container Labeled 'Halogenated Solid Waste' Container solid->solid_container liquid_container Labeled 'Halogenated Liquid Waste' Carboy liquid->liquid_container end 3. Arrange Pickup by EHS / Certified Waste Management solid_container->end liquid_container->end

Caption: Decision process for the segregation and disposal of contaminated waste.

Disposal Protocol
  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the appropriate hazard warnings before the first drop of waste is added.[12][13]

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, paper towels, silica gel) in a designated, sealed container for halogenated solid waste.[12]

  • Liquid Waste: Collect all reaction mixtures, mother liquors, and solvent rinses in a sealed, compatible container designated for halogenated organic liquid waste.[11][14]

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are closed tightly to prevent the release of vapors.[13]

By integrating these safety and handling protocols into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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